(1S,3R)-3-Ammoniocyclohexanecarboxylate
Description
Properties
IUPAC Name |
(1S,3R)-3-azaniumylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Zwitterionic Nature of (1S,3R)-3-Ammoniocyclohexanecarboxylate: A Technical Guide to Conformational Dynamics and Macro-Scale Applications
Executive Summary & Core Directive
As a Senior Application Scientist, understanding the physicochemical behavior of isolated molecules is paramount to predicting their macro-scale utility. (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to as cis-3-aminocyclohexanecarboxylic acid or cis-3-ACHC) is a conformationally restricted cyclic
This zwitterionic nature, combined with its rigid stereochemistry, dictates its behavior in two highly specialized fields: neuropharmacology (acting as a conformationally restricted GABA analogue)[2] and supramolecular chemistry (serving as a building block for self-assembling peptide nanotubes)[3]. This whitepaper dissects the causality behind its zwitterionic equilibrium, details self-validating experimental protocols for its characterization, and maps its structural properties to its advanced applications.
Physicochemical Profiling & Zwitterionic Equilibrium
(1S,3R)-3-ACHC possesses two ionizable functional groups: a carboxylic acid and a primary amine. The difference in their proton affinity results in a pH-dependent speciation.
Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Formula | C₇H₁₃NO₂ | Core cyclic |
| Molecular Weight | 143.18 g/mol | Small molecule profile, favorable for ligand-receptor interactions. |
| pKa₁ (Carboxylic Acid) | ~3.70 - 4.50 | Deprotonates at physiological pH, forming the anionic carboxylate pole. |
| pKa₂ (Ammonium) | ~10.20 | Remains protonated at physiological pH, forming the cationic pole[4]. |
| Isoelectric Point (pI) | ~7.0 | Maximizes zwitterionic population, minimizing lipophilicity (logP). |
| Inter-charge Distance | ~0.56 nm | Diequatorial conformation mimics the extended active state of GABA[5]. |
Mechanistic Causality: The zwitterion is the thermodynamically stable form across a broad physiological pH range (4.5 to 10.2). In the solid state, this dipolar nature drives the formation of a highly ordered crystal lattice. X-ray crystallographic studies confirm that the molecules arrange in a head-to-tail fashion, stabilized by a robust 2D bilayer network of intermolecular N—H···O hydrogen bonds[6].
Fig 1: pH-dependent equilibrium states of (1S,3R)-3-Ammoniocyclohexanecarboxylate.
Conformational Dynamics & Stereochemistry
The (1S,3R) absolute configuration designates a cis-1,3-disubstituted cyclohexane ring. In both solution and solid states, the molecule predominantly adopts a chair conformation where both the ammonium (NH₃⁺) and carboxylate (COO⁻) groups occupy equatorial positions (the diequatorial conformer)[7].
Causality in Pharmacophore Design: Why is the diequatorial conformation significant? The endogenous neurotransmitter
Fig 2: Structural causality mapping of (1S,3R)-3-ACHC from molecular conformation to macro-applications.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems for characterizing the zwitterionic properties of (1S,3R)-3-ACHC.
Protocol A: Potentiometric Determination of pKa Values
Objective: To accurately map the macroscopic dissociation constants of the zwitterionic equilibrium.
-
Solution Preparation: Accurately weigh the hydrochloride salt of (1S,3R)-3-ACHC to prepare a 0.01 M solution in degassed, deionized water (18.2 MΩ·cm).
-
Self-Validation: Degassing the water prevents ambient CO₂ dissolution, which would introduce carbonic acid buffering and skew the titration curve[8].
-
-
Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP) using phenolphthalein.
-
Titration Setup: Maintain the analyte at 25.0 ± 0.1 °C in a jacketed vessel. Blanket the solution with an inert Argon or N₂ stream to maintain a CO₂-free environment.
-
Data Acquisition & Analysis: Add NaOH in 0.05 mL increments. Record the pH only after the electrode drift is < 0.01 pH/min.
-
Validation: Plot the first derivative (dpH/dV) to identify exact equivalence points. The pKa values are mathematically derived from the pH at the half-equivalence points, ensuring the data is grounded in thermodynamic equilibrium[8].
Protocol B: Crystallization for X-Ray Diffraction (XRD)
Objective: To visualize the zwitterionic hydrogen-bonding network and confirm the diequatorial conformation.
-
Dissolution: Dissolve 50 mg of (1S,3R)-3-ACHC in 1 mL of ultrapure water.
-
Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove microscopic particulates that could cause premature, disordered nucleation.
-
-
Anti-Solvent Diffusion Setup: Transfer the aqueous solution to a small inner vial. Place this inside a larger outer vial containing 5 mL of acetone[6].
-
Incubation: Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 7-14 days.
-
Causality: The slow vapor diffusion of acetone into the aqueous phase gradually lowers the dielectric constant of the solvent. This gently forces the highly polar zwitterions to precipitate into an ordered crystal lattice rather than an amorphous powder[1].
-
-
Harvesting: Isolate the single crystals and verify their quality by observing uniform birefringence under a polarized light microscope prior to XRD mounting.
Advanced Applications: From Monomers to Macro-Structures
-
Neuropharmacology: As established, the fixed zwitterionic distance (~0.56 nm) allows (1S,3R)-3-ACHC to act as a conformationally restricted GABA analogue. It has been extensively utilized in structure-activity relationship (SAR) studies to map the binding pockets of GABA receptors and transporters, aiding in the design of next-generation antiepileptic and neuro-modulatory drugs[9].
-
Supramolecular Material Science: Beyond single-molecule interactions, the zwitterionic monomer is a critical building block in foldamer chemistry. When synthesized into cyclic homo-
-tetrapeptides, the cis-configuration forces the peptide backbone into a non-planar geometry. Driven by the same intermolecular hydrogen-bonding logic seen in its crystal structure, these cyclic peptides self-assemble into highly ordered peptide nanotubes (SPNs), which have profound applications in drug delivery, biomaterials, and synthetic ion channels[3][10].
References
-
Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1912.
-
Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284.
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
-
BenchChem Protocols. General method for determining the acid dissociation constants (pKa) of an amino acid derivative via titration. BenchChem.
-
Raiteri, M., et al. (1977). Stereo specificity of neuronal GABA transport. South African Journal of Science.
-
Seebach, D., et al. / Granja, J. R. (2015). Self-assembly of cyclic homo-γ-tetrapeptide based on cis-3-aminocyclohexanecarboxylic acid. ResearchGate / Peptide Science.
Sources
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.univpm.it [iris.univpm.it]
- 4. sinochem-nanjing.com [sinochem-nanjing.com]
- 5. journals.co.za [journals.co.za]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
The Crystal Structure and Supramolecular Architecture of (1S,3R)-3-Ammoniocyclohexanecarboxylate: An In-Depth Technical Guide
Executive Summary
The structural elucidation of small-molecule organic compounds is a cornerstone of modern rational drug design and materials science. This technical guide provides a comprehensive analysis of the crystal structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate (C₇H₁₃NO₂), a conformationally restricted alicyclic β-amino acid derivative. Crystallizing in the orthorhombic space group P2₁2₁2₁, the compound exists exclusively as a zwitterion in the solid state[1][2].
By detailing the crystallographic profiling, supramolecular hydrogen-bonding architecture, and the rigorous experimental methodologies required for its isolation and X-ray diffraction (XRD) analysis, this whitepaper serves as an authoritative resource for researchers investigating γ-aminobutyric acid (GABA) analogues, foldamers, and self-assembling peptide nanotubes.
Pharmacological and Structural Relevance
Conformational Restriction in GABAergic Systems
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a critical role in the regulation of neuronal excitability[1][2]. Dysregulation of GABAergic pathways is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety[2][3]. Because GABA itself is highly flexible, researchers utilize conformationally restricted analogues to probe the specific spatial requirements of GABA receptors[1][2]. (1S,3R)-3-Ammoniocyclohexanecarboxylate serves as a rigidified GABA analogue, locking the distance and vector between the basic ammonium and acidic carboxylate pharmacophores[1][2].
Foldamers and Peptide Nanotubes
Beyond neuropharmacology, alicyclic amino acids are vital building blocks in supramolecular chemistry. The specific cis-1,3-substitution pattern of the (1S,3R) enantiomer forces the cyclohexane ring into a highly stable chair conformation where one substituent is equatorial and the other is axial (or both equatorial, depending on the specific derivative's ring-flip dynamics). This predictable geometry is exploited in the design of self-assembling peptide nanotubes and non-natural foldamers, which require rigid, pre-organized monomers to drive the formation of stable secondary structures[1][2][4].
Crystallographic Profiling and Solid-State Properties
Zwitterionic Confirmation
In the solid state, (1S,3R)-3-Ammoniocyclohexanecarboxylate undergoes an intramolecular proton transfer from the carboxylic acid moiety to the primary amine, crystallizing as a zwitterion[1][2]. This ionization is driven by the intrinsic pKₐ differences between the aliphatic amine and the carboxylic acid, coupled with the massive thermodynamic stabilization afforded by the resulting electrostatic lattice energy[1][2].
Unit Cell and Diffraction Data
The compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁, which is characteristic of enantiopure compounds resolved prior to crystallization[1][2]. The crystallographic parameters are summarized in Table 1 .
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO₂ |
| Molecular Weight ( | 143.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| Volume ( | 760.8 (2) ų |
| 4 | |
| Temperature ( | 293 (2) K |
| Radiation Type | Mo Kα ( |
| Absorption Coefficient ( | 0.09 mm⁻¹ |
Supramolecular Architecture and Hydrogen Bonding
The structural integrity of the (1S,3R)-3-Ammoniocyclohexanecarboxylate crystal is maintained by a robust network of intermolecular hydrogen bonds[1][2].
Head-to-Tail Linkage and 2D Bilayer Formation
The zwitterionic nature of the molecule provides excellent hydrogen bond donors (the –NH₃⁺ group) and acceptors (the –COO⁻ group)[1][2]. The molecules are linked in a continuous head-to-tail fashion, a motif frequently observed in the crystal structures of hydrophobic amino acids[1][2]. Specifically, the three protons of the ammonium group (H1C, H1D, H1E) engage in strong N—H···O hydrogen bonds with the carboxylate oxygen atoms of adjacent symmetry-equivalent molecules[1][2].
This extensive cross-linking results in the formation of a highly ordered two-dimensional bilayer structure that propagates parallel to the bc plane[1][2]. Additionally, a weaker intermolecular C—H···O interaction (C6—H6···O2) further stabilizes the lattice packing[1][2].
Table 2: Hydrogen-Bond Geometry (Å, °)
| D—H···A Interaction | D—H (Å) | H···A (Å) | D···A (Å) | Angle D—H···A (°) |
| N1—H1C···O1 | 0.89 | 1.84 | 2.725 (2) | 172 |
| N1—H1D···O2 | 0.89 | 2.00 | 2.849 (2) | 160 |
| N1—H1E···O1 | 0.89 | 1.89 | 2.772 (2) | 170 |
| C6—H6···O2 | 0.98 | 2.55 | 3.472 (2) | 156 |
Note: Symmetry codes applied to generate equivalent atoms are inherent to the P2₁2₁2₁ space group operations.
Fig 1. Logical mapping of the intermolecular hydrogen-bonding network forming the 2D bilayer.
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following workflow details the synthesis, crystallization, and XRD data collection protocols. Every step is designed with built-in causality to validate the final structural model[1][2].
Step 1: Synthesis and Chiral Resolution
-
Precursor Synthesis: The racemic mixture of 3-aminocyclohexanecarboxylic acid is synthesized via the amination of 3-cyclohexenecarboxylic acid[1][2].
-
Resolution: The (1S,3R) enantiomer is resolved using a chiral resolving agent (e.g., tartaric acid derivatives) via fractional crystallization.
-
Validation: The identity and enantiomeric purity of the isolated fraction are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) prior to single-crystal growth[1][2].
Step 2: Antisolvent Crystallization (Slow Diffusion)
Causality: Direct evaporation of aqueous amino acid solutions often yields amorphous powders or twinned crystals due to rapid, uncontrolled nucleation. To bypass this, an antisolvent diffusion method is employed.
-
Dissolution: Dissolve the highly polar zwitterionic powder in a minimum volume of deionized water.
-
Diffusion Setup: Carefully layer acetone (the antisolvent) over the aqueous solution, or place the aqueous vial inside a sealed chamber containing an acetone reservoir.
-
Nucleation: As acetone slowly diffuses into the water, the dielectric constant of the solvent mixture gradually decreases. This lowers the solubility of the zwitterion, inducing a state of gentle supersaturation that promotes the growth of high-quality, diffraction-grade single crystals[1][2].
Step 3: X-ray Diffraction Data Collection
-
Mounting: Harvest a single crystal (approx. 0.48 × 0.38 × 0.30 mm) and mount it on a glass fiber or cryoloop[1][2].
-
Diffraction: Collect data using a Bruker SMART 1K area-detector diffractometer utilizing Mo Kα radiation[1][2]. Causality: Mo Kα (
= 0.71073 Å) is chosen over Cu Kα to minimize absorption effects, which is critical for accurate bond length determination in light-atom organic structures[2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).
-
Validation: The internal consistency of the data is verified by the merging R-factor (
). For this structure, anngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> of 0.013 indicates exceptionally high-quality, redundant data collection[2].
Fig 2. Experimental workflow for crystallization and XRD analysis of the title compound.
Conclusion
The crystallographic analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate reveals a highly ordered, zwitterionic solid-state architecture stabilized by a dense network of head-to-tail N—H···O hydrogen bonds[1][2]. The resulting 2D bilayer structure not only highlights the intrinsic self-assembly capabilities of alicyclic β-amino acids but also provides a precise 3D atomic map for researchers utilizing this scaffold[1][2]. Whether deployed as a conformationally restricted probe for GABA receptors or as a rigid monomer in the synthesis of peptide nanotubes, the structural parameters defined here are foundational for future rational design applications[1][2].
References
-
Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E Structure Reports Online, 64(10), o1912.[Link]
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236.[Link]
-
Schousboe, A. (2000). Pharmacological and functional characterization of astrocytic GABA transport: a short review. Neurochemical Research, 25, 1241–1244.[Link]
- Granja, J. R. (2004). Self-assembling peptide nanotubes.
Sources
Spectroscopic Profiling of (1S,3R)-3-Ammoniocyclohexanecarboxylate
The following technical guide details the spectroscopic analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate , a zwitterionic, conformationally restricted
This guide is structured to provide actionable experimental insights, theoretical grounding, and rigorous data interpretation frameworks.
Content Type: Technical Guide / Whitepaper Subject: Structural Elucidation, Conformational Analysis, and Quality Control[1][2]
Executive Summary & Molecular Identity[1][2][3]
The compound (1S,3R)-3-Ammoniocyclohexanecarboxylate (also known as cis-3-aminocyclohexanecarboxylic acid in its zwitterionic form) represents a critical scaffold in medicinal chemistry.[1][2] As a cyclic
Unlike flexible linear amino acids, the cyclohexane ring imposes rigid stereochemical constraints. The (1S,3R) configuration corresponds to the cis -diastereomer, which predominantly adopts a diequatorial chair conformation to minimize 1,3-diaxial steric strain.
Core Physicochemical Profile
| Property | Detail |
| Formula | |
| MW | 143.19 g/mol |
| Stereochemistry | (1S, 3R) |
| Dominant Species | Zwitterion ( |
| Key Conformer | Chair (Substituents: Diequatorial; Protons: Diaxial) |
Analytical Workflow Strategy
To ensure rigorous characterization, a multi-modal spectroscopic approach is required. The following workflow integrates nuclear magnetic resonance (NMR), vibrational spectroscopy (IR), and mass spectrometry (MS) to validate identity, stereochemistry, and purity.
Figure 1: Integrated spectroscopic workflow for the characterization of chiral zwitterionic amino acids.
Conformational Analysis & Stereochemistry
Understanding the 3D structure is prerequisite to interpreting the NMR data.
The Diequatorial Preference
For 1,3-disubstituted cyclohexanes, the cis isomer can exist in two chair forms:
-
Diequatorial (e,e): Both the ammonium (
) and carboxylate ( ) groups occupy equatorial positions.[1][2] -
Diaxial (a,a): Both groups occupy axial positions.
The diequatorial conformer is energetically favored by approximately 5–6 kcal/mol because it avoids the severe 1,3-diaxial steric repulsion present in the (a,a) form.
Spectroscopic Consequences[1][5][6][7][8]
-
Proton Geometry: In the diequatorial conformer, the methine protons at C1 and C3 are axial .
-
Coupling Constants (
): Axial protons exhibit large anti-periplanar couplings ( ) with adjacent axial protons.[1][2] -
NOE Signals: The H1 and H3 protons are 1,3-diaxial to each other. They reside on the same face of the ring and are in close spatial proximity (< 2.5 Å), leading to a strong NOE correlation . This is the definitive spectral signature for the cis-diequatorial geometry.
Nuclear Magnetic Resonance (NMR) Protocol[1][2][9][10]
Solvent Selection:
-
Deuterium Oxide (
): The preferred solvent. It stabilizes the zwitterionic form and ensures solubility. Note that ammonium protons ( ) and carboxylic protons will exchange with deuterium and will not be visible.[1][2] -
DMSO-
+ TFA: Use if observation of exchangeable amide/ammonium protons is required for specific assignment, though this shifts the equilibrium to the cationic acid form.
H NMR Characterization (300–500 MHz, )
| Position | Multiplicity | Assignment Logic | ||
| H3 | 3.19 – 3.26 | m (tt-like) | ||
| H1 | 2.16 – 2.28 | m (tt-like) | ||
| H2 (eq) | 2.16 – 2.28 | m | Small | Equatorial proton between functional groups.[1][2] Deshielded. |
| H2 (ax) | 1.27 – 1.50 | q (apparent) | Large | Axial proton between functional groups.[1][2] Strongly shielded (upfield). |
| H4/H5/H6 | 1.27 – 2.03 | m (complex) | - | Ring methylene envelope.[1][2] |
Data synthesized from literature precedents for cis-3-aminocyclohexanecarboxylic acid [1, 2].[1][2]
C NMR Assignments
| Carbon | Type | Notes | |
| C=O | 180 – 184 | Quaternary | Characteristic of carboxylate ( |
| C3 | ~50.0 | CH | |
| C1 | ~45.0 | CH | |
| C2 | ~33.5 | Bridge carbon. | |
| C4/C5/C6 | 23 – 30 | Ring methylenes. |
Advanced 2D Techniques
-
COSY: Essential for tracing the spin system from H1
H2 H3. -
NOESY: Look for the H1
H3 cross-peak . In the trans isomer (axial/equatorial), this distance is too large (> 4 Å) to show a strong NOE. Its presence confirms the (1S,3R) cis-configuration.[1]
Vibrational Spectroscopy (FT-IR)[1][2]
Infrared spectroscopy provides rapid confirmation of the zwitterionic state ("Ammonio...carboxylate").
Key Diagnostic Bands[7][8][11]
-
Carboxylate (
) Stretches: -
Ammonium (
) Stretches:
Mass Spectrometry (MS)[1][2]
Ionization Strategy: Electrospray Ionization (ESI)[1][2]
-
Positive Mode (ESI+):
-
Negative Mode (ESI-):
Quality Control: Enantiomeric Purity
Since the pharmacological activity of (1S,3R)-3-ammoniocyclohexanecarboxylate is stereospecific, determining the Enantiomeric Excess (ee) is critical.[1][2]
Method: Chiral HPLC or derivatization with Marfey's Reagent (FDLA).[2]
-
Chiral Stationary Phase: Crown ether-based columns (e.g., Crownpak CR(+)) are highly effective for free amino acids and zwitterions in acidic mobile phases (
).[1][2] -
Detection: UV at 200-210 nm (low sensitivity) or ELSD/CAD.
References
-
Crystal Structure and Synthesis: Hu, S.-Z. et al. "Structure of (1S,3R)-3-aminocyclohexanecarboxylic acid."[1][2][7] Acta Crystallographica Section E, 2007. Link
-
Conformational Analysis: Ahn, J.-M. et al.
-amino acids."[1][2] Journal of Peptide Science, 2002. - Spectroscopic Standards: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
-
PubChem Compound Summary: (1S,3R)-3-aminocyclohexanecarboxylic acid.[1][2][7][8] Link
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The Dual Legacy of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: From Neuropharmacology to Supramolecular Nanotubes
Executive Summary
(1S,3R)-3-aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC or
The Neuropharmacological Genesis: Conformational Restriction
In the late 1970s, the neuropharmacological community faced a distinct challenge: GABA is a highly flexible molecule capable of adopting multiple conformations, which allows it to bind to various receptor subtypes (GABA_A, GABA_B) as well as distinct presynaptic and glial transport proteins[1]. To isolate and study the neuronal GABA transport system (specifically GAT-1) without triggering receptor-mediated synaptic inhibition, researchers required a molecule that locked the GABA backbone into a specific spatial arrangement.
In 1976 and 1977, M.J. Neal and N.G. Bowery pioneered the use of cis-3-aminocyclohexanecarboxylic acid[2]. The causality behind this molecular design is rooted in steric hindrance: by embedding the
Fig 1: Conformational restriction of GABA yielding GAT-1 selective (1S,3R)-ACHC.
Structural Elucidation and Crystallography
The precise stereochemistry of ACHC is paramount to its biological and chemical utility. The (1S,3R) enantiomer exists as a zwitterion in its crystalline state, containing both an ammonium group and a carboxylate group[4].
The X-ray crystallographic studies of (1S,3R)-ACHC synthesized from 3-cyclohexenecarboxylic acid reveal a highly ordered supramolecular network. The amino acid units are linked in a head-to-tail fashion via strong intermolecular N—H⋯O hydrogen bonds, resulting in a two-dimensional bilayer structure parallel to the bc plane[4]. This inherent propensity for highly ordered hydrogen bonding foreshadowed the molecule's eventual application in nanotechnology.
Quantitative Spectroscopic Data
To ensure rigorous validation during synthesis, the physicochemical and spectroscopic properties of (1S,3R)-ACHC are summarized below.
Table 1: Spectroscopic and Crystallographic Properties of (1S,3R)-ACHC [4]
| Parameter | Value / Description |
| Chemical Formula | C7H13NO2 |
| Exact Mass (HRMS) | Calculated: 142.0863 | Found: 142.0859 |
| 1H NMR (D2O, 300 MHz) | 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H) |
| 13C NMR (D2O, 75 MHz) | 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30 ppm |
| Crystal Network | Zwitterionic; 2D bilayer stabilized by N—H⋯O hydrogen bonds |
The Supramolecular Renaissance: Peptide Nanotubes
In 2003, Granja and co-workers repurposed (1S,3R)-ACHC (denoted in peptide chemistry as
The Causality of the Design: Standard
Crucially, the C2 methylene group of the ACHC ring points directly toward the lumen (interior) of the cavity. This allows chemists to selectively functionalize the cyclohexane ring to tune the internal hydrophobicity or hydrophilicity of the nanotube, creating highly specific ion channels or drug delivery vehicles[6][7].
Fig 2: Workflow for the self-assembly of ACHC-based cyclic peptide nanotubes.
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints that confirm success before proceeding to subsequent steps.
Protocol A: Synthesis and Resolution of (1S,3R)-ACHC
Objective: Synthesize enantiopure (1S,3R)-ACHC from 3-cyclohexenecarboxylic acid.[4]
-
Amination: React 3-cyclohexenecarboxylic acid with an appropriate nitrogen source (e.g., via hydroboration-amination or azide reduction) to yield the racemic cis-3-aminocyclohexanecarboxylic acid.
-
Protection: Protect the free amine using Di-tert-butyl dicarbonate (Boc2O) to yield Boc-ACHC.
-
Validation Checkpoint 1: Confirm mass addition via LC-MS.
-
-
Chiral Resolution: Dissolve the racemic Boc-ACHC in hot ethanol and introduce a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. Allow the solution to cool slowly. The diastereomeric salt of the (1S,3R) enantiomer will preferentially crystallize.
-
Deprotection & Isolation: Treat the isolated crystals with dilute HCl to remove the resolving agent and cleave the Boc protecting group. Purify via cation-exchange chromatography.
-
Validation Checkpoint 2 (Critical): Confirm enantiomeric excess (ee > 99%) using chiral HPLC. Verify the zwitterionic structure via 1H NMR (D2O), ensuring the distinct multiplet at 3.19–3.26 ppm corresponding to the C3 methine proton adjacent to the amine[4].
-
Protocol B: Assembly of -Cyclic Peptide Nanotubes
Objective: Synthesize and self-assemble cyclo-[(1R,3S)-
-
Linear Peptide Synthesis: Utilize standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 2-chlorotrityl chloride resin. Alternately couple D-Alanine and Fmoc-(1S,3R)-ACHC.
-
Cleavage: Cleave the linear hexapeptide from the resin using a mild acid cocktail (e.g., 1% TFA in DCM) to retain side-chain protecting groups.
-
Macrocyclization: Dissolve the linear peptide in highly dilute conditions (approx. 10^-4 M in DMF) to thermodynamically favor intramolecular cyclization over intermolecular oligomerization. Add coupling reagents (e.g., HATU/DIPEA) and stir for 24 hours.
-
Validation Checkpoint 1: Analyze via MALDI-TOF MS to confirm the loss of H2O (exact mass shift) indicating successful ring closure.
-
-
Self-Assembly: Dissolve the purified cyclic peptide in a structure-breaking solvent (e.g., Hexafluoro-2-propanol, HFIP). Slowly evaporate the HFIP or titrate with an aqueous buffer to trigger intermolecular hydrogen bonding.
-
Validation Checkpoint 2 (Critical): Perform Fourier Transform Infrared (FTIR) spectroscopy. A shift of the Amide I band to ~1625 cm⁻¹ confirms the formation of the parallel
-sheet network indicative of nanotube assembly[8].
-
References
1.[4] "1S,3R-3-Ammoniocyclohexanecarboxylate - PMC - NIH." National Center for Biotechnology Information (NCBI). URL: 2.[5] "Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides." Chemical Reviews - ACS Publications. URL: 3.[2] "Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid." Nature / PMC. URL: 4.[1] "Norman G. Bowery: A Founding Father of the GABAB Receptor Research Field: Reflections on His Contribution (Second Edition)." SHURA. URL: 5.[3] "A novel selective g-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1." Ovid. URL: 6.[6] "New cyclic peptide assemblies with hydrophobic cavities: the structural and thermodynamic basis of a new class of peptide nanotubes." PubMed. URL: 7.[7] "Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties." RSC. URL: 8.[8] "Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ –Peptides." ResearchGate. URL:
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Release of [+/-3H]-cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New cyclic peptide assemblies with hydrophobic cavities: the structural and thermodynamic basis of a new class of peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03187G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Purification techniques for (1S,3R)-3-Ammoniocyclohexanecarboxylate
Application Note: Strategic Purification and Chiral Resolution of (1S,3R)-3-Ammoniocyclohexanecarboxylate
Executive Summary & Chemical Context
(1S,3R)-3-Ammoniocyclohexanecarboxylate (often abbreviated as (1S,3R)-ACHC) is a cyclic
The Purification Challenge: Isolating high-purity (1S,3R)-ACHC presents a tripartite challenge:
-
Zwitterionic Nature: Existing as a dipolar ion at neutral pH prevents standard organic extraction (DCM/EtOAc).
-
Stereochemical Complexity: Synthetic routes (e.g., hydrogenation of 3-aminobenzoic acid) often yield a mixture of cis (1S,3R / 1R,3S) and trans (1S,3S / 1R,3R) isomers. Separation requires both diastereomeric and enantiomeric discrimination.
-
Detection Limits: The molecule lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) ineffective without derivatization.
This guide details a scalable, orthogonal purification workflow: Ion Exchange (Desalting)
Workflow Visualization
The following diagram outlines the logical flow for processing crude synthetic mixtures into high-purity single enantiomers.
Figure 1: Orthogonal purification workflow ensuring removal of inorganic salts prior to stereochemical resolution.
Protocol 1: Bulk Isolation via Ion Exchange (Desalting)
Synthetic routes (e.g., Curtius rearrangement or hydrogenation) leave the amino acid trapped in a matrix of inorganic salts. Standard extraction fails due to the molecule's high polarity. Ion exchange (IEX) is the requisite first step.
Mechanism:
We utilize the amphoteric nature of ACHC. At pH < 2, the amine is protonated (
Materials:
-
Resin: Dowex 50W-X8 (Strong Cation Exchanger), H+ form.
-
Eluents: 1M HCl (Loading), Distilled Water (Wash), 1M NH
OH (Elution).
Step-by-Step Protocol:
-
Resin Preparation: Slurry 100 g of Dowex 50W-X8 in water. Pack into a glass column. Flush with 200 mL 1M HCl to ensure full protonation, then rinse with water until effluent is neutral (pH 7).
-
Loading: Acidify the crude reaction mixture to pH 1-2 using HCl. Load onto the column at a flow rate of 1-2 bed volumes/hour.
-
Why: Acidification ensures the amino acid is cationic (
) and binds to the sulfonate groups of the resin.
-
-
Washing: Flush the column with 3-5 bed volumes of distilled water.
-
Validation: Test effluent with AgNO
solution. Absence of white precipitate (AgCl) indicates removal of chloride salts.
-
-
Elution: Elute with 1M NH
OH. -
Isolation: Collect fractions. Spot on TLC (ninhydrin stain). Pool ninhydrin-positive fractions and lyophilize.
-
Result: White powder, free of inorganic salts, ready for chiral resolution.
-
Protocol 2: Chiral Resolution Strategies
To isolate the specific (1S,3R) isomer from a racemic or diastereomeric mix, two paths are recommended based on scale and equipment availability.
Option A: Enzymatic Resolution (High Specificity)
This method uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the desired enantiomer.
-
Substrate: Ethyl (cis)-3-aminocyclohexanecarboxylate (racemic).
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Solvent: Diisopropyl ether (DIPE) saturated with water.
Protocol:
-
Dissolve racemic ethyl ester (10 g) in DIPE (100 mL). Add 0.5 eq of water.
-
Add Novozym 435 (10% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking.
-
Monitoring: The enzyme preferentially hydrolyzes the (1S,3R)-ester to the free acid, leaving the (1R,3S)-ester intact. Monitor conversion via HPLC.
-
Work-up: Filter off the enzyme. The solid enzyme beads can be washed. The filtrate contains the unreacted ester. The precipitate (or aqueous extraction of the organic phase) yields the (1S,3R)-amino acid.
Option B: Diastereomeric Salt Crystallization (Scalable)
Classic resolution using chiral acids.
-
Resolving Agent: L-(+)-Tartaric acid or (S)-Mandelic acid.
-
Solvent: Ethanol/Water (9:1).
Protocol:
-
Dissolve crude (cis)-3-ACHC (free base from Protocol 1) in hot Ethanol/Water.
-
Add 1.0 equivalent of L-(+)-Tartaric acid.
-
Heat to reflux until clear, then cool slowly to room temperature over 12 hours.
-
Filtration: Collect the crystals.
-
Recrystallization: Repeat the crystallization step 1-2 times to upgrade enantiomeric excess (ee) to >99%.
-
Salt Break: Dissolve crystals in water, pass through the Ion Exchange column (Protocol 1) to remove the tartrate and recover the pure amino acid zwitterion.
Protocol 3: Analytical Quality Control
Standard C18 HPLC fails for this polar molecule. Two methods are validated:
Method A: HILIC-CAD (Recommended for Purity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions. Charged Aerosol Detection (CAD) detects the non-chromophoric amino acid.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0) in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 20 minutes.
-
Detection: CAD (Nebulizer temp 35°C).
Method B: Chiral HPLC (Enantiomeric Excess)
To verify the (1S,3R) vs (1R,3S) ratio.
-
Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).
-
Mobile Phase: Ethanol/Water (60:40) with 0.1% Acetic Acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV 210 nm (low sensitivity) or ELSD.
-
Note: The Crownpak column specifically resolves amino acids with primary amines.
Data Summary Table: Comparison of Purification Metrics
| Method | Target Impurity | Typical Yield | Final Purity | Scalability |
| Ion Exchange | Inorganic Salts | 90-95% | >95% (Chemical) | High |
| Enzymatic Res. | Enantiomers | 40-45% (Theoretical Max 50%) | >99% ee | Medium |
| Crystallization | Diastereomers | 30-40% | >98% ee | High |
| HILIC Prep | Trace Organics | 80% | >99.5% | Low |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
-
Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212. Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-Amino Acids." Tetrahedron, 62(25), 5831-5854. Link -
Berkessel, A., et al. (2006). "Practical Asymmetric Synthesis of
-Amino Acids via Enzymatic Resolution." Journal of Organic Chemistry, 71(25), 9312–9319. Link -
Sigma-Aldrich/Merck. "Amberlite® IR120 / Dowex® 50W Technical Bulletin." Link
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 6. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (1S,3R)-3-Ammoniocyclohexanecarboxylate using NMR and HRMS
Executive Summary & Structural Context
This Application Note details the structural validation of (1S,3R)-3-ammoniocyclohexanecarboxylate (also known as cis-3-aminocyclohexanecarboxylic acid, or cis-ACHC). As a conformationally restricted analog of
Stereochemical Criticality:
The (1S,3R) configuration in a 1,3-disubstituted cyclohexane imposes a cis-relationship . Unlike flexible linear GABA, this molecule adopts a rigid chair conformation. In the zwitterionic state (aqueous pH), the bulky ammonium (
Sample Preparation & Handling
Causality of Choice:
The zwitterionic nature (
-
NMR Solvent: Deuterium Oxide (
) is mandatory. Aprotic solvents like often require TFA addition to solubilize the salt, which collapses the zwitterion into a cation, altering chemical shifts and obscuring the biologically relevant conformation. -
HRMS Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. The acid ensures full protonation (
) for maximum sensitivity in positive ESI mode.
Protocol A: Sample Preparation
| Analysis | Concentration | Solvent System | Additives | Notes |
| NMR | 10–15 mg/mL | DSS (Internal Std) | pH adjustment not recommended to preserve zwitterion shift profile.[1] | |
| HRMS | 1 µg/mL | 50:50 MeOH: | 0.1% Formic Acid | Direct infusion or LC-MS (C18 column). |
High-Resolution Mass Spectrometry (HRMS) Profiling
Objective: Confirm elemental composition and analyze fragmentation to verify the amino-acid core structure.
Protocol B: HRMS Acquisition
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Flow Rate: 5 µL/min (Direct Infusion).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
Data Interpretation:
The molecular formula for the neutral species is
| Ion Species | Formula | Calc.[2][3][4] m/z | Description |
| 144.1025 | Parent pseudomolecular ion. | ||
| 287.1971 | Non-covalent dimer (common in amino acids). | ||
| 166.0844 | Sodium adduct (trace). |
Fragmentation Logic (MS/MS)
The fragmentation pattern follows a characteristic "neutral loss" cascade typical of cyclic amino acids.
-
Loss of
(-18 Da): Formation of the acylium ion or lactamization (if ring strain permits). -
Loss of
(-46 Da): A diagnostic pathway for carboxylic acids, yielding the cyclic amine cation.
Figure 1: Proposed ESI(+) fragmentation pathway for (1S,3R)-3-ammoniocyclohexanecarboxylate.
NMR Spectroscopy & Stereochemical Validation
Objective: Distinguish the (1S,3R)-cis isomer from the (1R,3R)-trans isomer using scalar couplings (
Protocol C: NMR Acquisition Parameters
-
Frequency: 400 MHz or higher (600 MHz recommended for multiplet resolution).
-
Temperature: 298 K.
-
Experiments: 1D
, 1D , 2D COSY, 2D NOESY (mixing time 500ms), 2D HSQC.
Assignment Table ( , 298 K)
Based on literature data for cis-3-aminocyclohexanecarboxylic acid [1, 2].
| Position | Multiplicity | Structural Insight | |||
| C1 (-COO) | 2.22 | tt (approx) | 49.9 | Axial Proton ( | |
| C3 (-NH3) | 3.23 | tt (approx) | 45.0 | Axial Proton ( | |
| C2 (Bridge) | 2.05 (eq), 1.35 (ax) | m | - | 33.6 | Distinct ax/eq splitting confirms rigid chair. |
| C4/C6 | 1.95 (eq), 1.40 (ax) | m | - | 29.9 / 28.5 | - |
| C5 (Distal) | 1.30–1.50 | m | - | 23.3 | - |
| C=O | - | - | - | 184.0 | Carboxylate Carbon. |
Stereochemical Logic: The "Diequatorial" Proof
To certify the sample is (1S,3R), you must prove the cis-diequatorial conformation.
-
Coupling Constants (
):-
The proton at C1 (
) and C3 ( ) are both Axial . -
They will exhibit large vicinal couplings (
Hz) with adjacent axial protons at C2, C4, and C6. -
Contrast: In the trans isomer (axial/equatorial), one of these protons would be equatorial, showing only small couplings (
Hz).
-
-
NOESY Correlations:
-
Cis (1S,3R):
(ax) and (ax) are on the same face of the ring (1,3-diaxial relationship). Strong NOE expected between and . -
Trans:
and would be ax/eq or eq/ax, resulting in weak or no direct NOE.
-
Figure 2: Decision tree for stereochemical assignment of 3-aminocyclohexanecarboxylates.
References
-
National Institutes of Health (NIH) / PMC. "(1S,3R)-3-Ammoniocyclohexanecarboxylate Crystal Structure and NMR." PubMed Central. Accessed Oct 2023.
-
TCI Chemicals. "1H NMR Spectrum of (1R,3S)-3-Aminocyclohexanecarboxylic Acid (Enantiomer Analog)." TCI Product Data. Accessed Oct 2023.
-
Royal Society of Chemistry. "Conformational analysis of cyclic amino acids." RSC Advances. Accessed Oct 2023.
-
PubChem. "3-Aminocyclohexanecarboxylic acid Compound Summary." National Library of Medicine. Accessed Oct 2023.
Sources
- 1. CYCLOHEXANECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (1R,3S)-(222530-39-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound is of significant interest in neuroscience and pharmaceutical development.[1] Its analysis, however, presents distinct challenges, including the absence of a native chromophore, a zwitterionic state at neutral pH, and the critical need to resolve its specific stereoisomer.[1] This document provides field-proven protocols for quantitative analysis via pre-column derivatization, chiral purity assessment using advanced stationary phases, and an overview of methods for direct analysis. Each protocol is presented with the underlying scientific rationale to empower researchers to adapt and troubleshoot effectively.
Introduction: The Analytical Challenge
(1S,3R)-3-Ammoniocyclohexanecarboxylate is a non-proteinogenic amino acid. Structurally, it lacks the conjugated double bonds necessary for strong ultraviolet (UV) absorbance, rendering direct detection by standard photodiode array (PDA) or UV-Vis detectors inefficient.[2] Furthermore, its zwitterionic nature, possessing both a positive ammonium group and a negative carboxylate group, can lead to poor peak shape and unpredictable retention on traditional reversed-phase C18 columns due to complex interactions with residual silanols.
The primary analytical objectives for this molecule typically fall into two categories:
-
Quantitative Analysis: Determining the precise concentration of the compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological samples.
-
Chiral Purity: Ensuring the stereochemical integrity of the (1S,3R) isomer and quantifying any unwanted enantiomers or diastereomers, a critical requirement in pharmaceutical quality control.[3]
This guide addresses these objectives by presenting tailored HPLC solutions, moving from the most common derivatization-based approach to specialized chiral and direct analysis methods.
Method Selection: A Logic-Driven Approach
The choice of an appropriate HPLC method is dictated by the analytical goal. The following diagram illustrates a decision-making workflow for selecting the optimal strategy.
Caption: Decision tree for selecting the optimal HPLC method.
Method 1: Quantitative Analysis by Pre-column Derivatization
This is the most established and sensitive method for quantifying amino acids that lack a chromophore. The strategy involves a chemical reaction to attach a fluorescent "tag" to the primary amine of the analyte before it is injected into the HPLC system.
Scientific Rationale
We utilize an automated pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA).[4]
-
Why OPA/MPA? OPA reacts rapidly with primary amines (like the one in our analyte) in the presence of a thiol (MPA) at basic pH to form a highly fluorescent isoindole derivative.[4] This derivative can be detected at extremely low concentrations using a fluorescence detector (FLD). The addition of MPA over other thiols, like 2-mercaptoethanol, increases the stability and polarity of the resulting derivative, which can improve peak shape and separation on a reversed-phase column.[4][5]
-
Why Pre-column? Pre-column derivatization has gained prominence over post-column methods because it allows for the separation of excess reagent from the derivatized analyte, reducing potential interferences.[6] Modern autosamplers can fully automate this process, ensuring high precision and throughput while minimizing human error.[4][5]
Workflow for Automated Derivatization
The following diagram outlines the automated sequence executed by the HPLC autosampler.
Caption: Automated pre-column derivatization workflow.
Detailed Experimental Protocol
3.3.1 Reagent Preparation
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 9.5 with 10 M sodium hydroxide solution, then bring the final volume to 100 mL.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be stored in an amber vial, stable for approximately one week at 4°C.
3.3.2 Sample Preparation
-
Accurately weigh and dissolve the (1S,3R)-3-Ammoniocyclohexanecarboxylate standard or sample in a suitable diluent (e.g., 0.1 M HCl or water) to achieve a concentration in the working range (e.g., 1-100 µg/mL).
3.3.3 HPLC Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 5% to 70% B over 15 min; hold at 70% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL (after derivatization) |
| Detector | Fluorescence (FLD) |
| Excitation (λex) | 340 nm |
| Emission (λem) | 455 nm |
Method 2: Chiral Purity by Direct Enantioselective HPLC
This method is essential for confirming the enantiomeric purity of the desired (1S,3R) isomer and separating it from its (1R,3S) enantiomer.
Scientific Rationale
Direct chiral separation is achieved using a Chiral Stationary Phase (CSP). The most versatile and widely used CSPs are based on polysaccharides like cellulose or amylose coated or immobilized on a silica support.[7][8]
-
Mechanism of Separation: Chiral recognition on these phases is a complex, three-dimensional process.[9] Separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector (the derivatized polysaccharide). The stability of these complexes depends on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polymer structure.[3][8]
-
Method Development Strategy: Predicting which CSP will resolve a given racemate is difficult.[8] Therefore, an empirical screening approach is the most effective strategy.[9] This involves testing the analyte on a set of complementary CSPs (e.g., one cellulose-based, one amylose-based) under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).
Detailed Experimental Protocol
This protocol provides a starting point for screening.
4.2.1 Sample Preparation
-
Dissolve a racemic mixture (if available) or the test sample of 3-Ammoniocyclohexanecarboxylate in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. The racemic mixture is crucial for confirming the separation of both enantiomers and identifying their retention times.
4.2.2 Recommended Screening Conditions
| Parameter | Setting | Rationale |
| Screening Columns | 1. Amylose tris(3,5-dimethylphenylcarbamate) CSP2. Cellulose tris(3,5-dimethylphenylcarbamate) CSP | These are broadly applicable CSPs that often provide complementary selectivity.[8][9] |
| Column Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical dimensions. |
| Mobile Phase | Normal Phase: Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Polar Organic: Acetonitrile/Methanol (50:50, v/v/v) + 0.1% TFA | The acidic additive (TFA) is critical for protonating the carboxylate and suppressing ionic interactions, which improves peak shape for amino acids. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate. |
| Column Temp. | 25 °C | Temperature can significantly affect selectivity; it can be varied (e.g., 15-40°C) to optimize resolution.[9] |
| Injection Vol. | 10 µL | |
| Detector | UV at 210 nm | Although weak, some end-absorbance may be detectable at high concentrations. If not, an ELSD or MS detector is required. |
Method 3: Overview of Direct Analysis
For routine quality control where derivatization is undesirable, direct analysis of the underivatized compound is possible using specialized column chemistries.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase. It is well-suited for retaining and separating highly polar compounds like zwitterionic amino acids.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities.[10] A column like Primesep A can effectively retain amino acids through a combination of hydrophobic and ionic interactions, providing good peak shape without derivatization or ion-pairing reagents.[11]
Key Consideration: As the native molecule lacks a chromophore, these methods must be paired with a universal detector like an Evaporative Light Scattering Detector (ELSD) or, for greater sensitivity and specificity, a Mass Spectrometer (MS).[12]
Method Validation and System Suitability
Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters, as defined by ICH guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[14][15]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between repeated measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Before any analysis, a System Suitability Test (SST) must be performed by injecting a standard solution to verify that the chromatographic system is performing adequately. Typical SST parameters include retention time, peak asymmetry (tailing factor), resolution (for chiral methods), and theoretical plates.
References
- Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. MilliporeSigma.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IOP Conference Series: Earth and Environmental Science.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- Pre and Post Column Derivatization of Amino Acid - A System
- Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
- (1S,3R)-3-Ammoniocyclohexanecarboxylate.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Quantitative Analysis Of Drugs In Pharmaceutical Formul
- Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review. WSEAS.
- Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets. Semantic Scholar.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHM
- Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. JETIR.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- Chiral High Performance Liquid Chrom
- A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
- Playing with Selectivity for Optimal Chiral Separation.
- The Role of Pharmaceutical Formulation Analysis in Development and Production of Various Medications. Pharmaceutical Analytical Chemistry.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
Sources
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. asianpubs.org [asianpubs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting the purification of zwitterionic (1S,3R)-3-Ammoniocyclohexanecarboxylate
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of the zwitterionic compound (1S,3R)-3-Ammoniocyclohexanecarboxylate. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), its purity is paramount for accurate structure-activity relationship studies and downstream applications.[1] This document is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established physicochemical principles.
The Challenge of Purifying Zwitterions
(1S,3R)-3-Ammoniocyclohexanecarboxylate exists as a zwitterion, containing both a positively charged ammonium group and a negatively charged carboxylate group.[1][2] This dual-charge nature imparts unique properties that make purification challenging:
-
High Polarity: Zwitterions are highly polar, making them very soluble in water but poorly soluble in most organic solvents.
-
pH-Dependent Charge: The net charge of the molecule is highly dependent on the pH of the solution, which is a critical parameter to control during purification.[3]
-
Low Volatility: Their salt-like nature makes them non-volatile, precluding purification by distillation.
-
Complex Crystallization: Achieving a crystalline solid can be difficult, often requiring careful control of pH to find the isoelectric point (pI), where the molecule has a net zero charge and minimum aqueous solubility.[4]
This guide will help you navigate these challenges to achieve a high-purity final product.
Part 1: Troubleshooting Guide - Crystallization & Recrystallization
Crystallization is often the most direct method for purifying zwitterionic compounds. However, success hinges on manipulating solubility, which is intricately linked to pH and solvent choice.
Q1: My compound is fully dissolved in the aqueous reaction mixture and won't precipitate or crystallize. What should I do?
This is a common issue related to the molecule's isoelectric point (pI). At its pI, a zwitterion has a net charge of zero, and its solubility in water is at a minimum.
Causality & Solution: Your solution pH is likely far from the pI, keeping the compound in its highly soluble cationic (low pH) or anionic (high pH) form. You must adjust the pH to the isoelectric point to induce precipitation.
Troubleshooting Steps:
-
pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to your aqueous solution while monitoring with a calibrated pH meter. As you approach the pI, you should observe the product precipitating out. For amino acids, this is often in the pH range of 6-7.[5]
-
Solvent/Anti-Solvent Method: If pH adjustment alone is insufficient, or if you wish to induce crystallization, introduce an "anti-solvent"—a miscible organic solvent in which the compound is insoluble.
-
Slowly add a solvent like acetone, ethanol, or isopropanol to the aqueous solution at its pI.[1][5] This reduces the solvating power of the medium, forcing the zwitterion out of solution. Single crystals have been successfully obtained by the slow diffusion of acetone into an aqueous solution of the title compound.[1]
-
-
Temperature Control: Cooling the solution can further decrease solubility and promote crystallization. A slow, controlled cooling process is more likely to yield well-defined crystals than rapid cooling.[6]
Q2: I'm getting an amorphous solid or a persistent oil instead of a crystalline product. How can I resolve this?
Oiling out or forming an amorphous precipitate indicates that the molecules are coming out of solution too quickly or that impurities are inhibiting the formation of an ordered crystal lattice.
Causality & Solution: The supersaturation level is too high, or impurities are interfering with crystal nucleation and growth. The goal is to slow down the precipitation process and provide an environment conducive to ordered packing.
Troubleshooting Steps:
-
Trituration: If you have an amorphous solid or a thick oil, attempt trituration. This involves repeatedly washing/grinding the material with a solvent in which the desired compound is insoluble but the impurities are soluble. For this compound, a non-polar solvent like diethyl ether or hexane could be effective.[7] This can remove soluble impurities and mechanically induce crystallization.
-
Control Supersaturation:
-
Re-dissolve and Recrystallize: Re-dissolve the material in a minimal amount of hot water (or an appropriate aqueous buffer at the pI) and allow it to cool very slowly. Covering the beaker with a watch glass and placing it in a Dewar flask can achieve slow cooling.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution to initiate controlled crystal growth.[6]
-
-
Solvent System Optimization: Experiment with different water/organic solvent mixtures. A system like water/ethanol or water/isopropanol might provide a better environment for crystal formation than water/acetone.
Q3: My product's purity is low after crystallization. How do I remove stereoisomers, especially the cis-isomer?
Contamination with stereoisomers, such as the cis-4-aminocyclohexanecarboxylic acid, is a frequent problem in syntheses that are not perfectly stereocontrolled.[8] Simple recrystallization may not be sufficient to separate isomers with very similar physical properties.
Causality & Solution: Stereoisomers often co-crystallize due to their similar structures and solubilities. A more selective separation technique is required, often involving the temporary creation of new compounds (diastereomers) with significantly different physical properties.
Troubleshooting Steps:
-
Fractional Crystallization: While challenging, multiple, careful recrystallizations may enrich the desired isomer if there is a slight solubility difference. This is often laborious.
-
Chiral Resolution via Diastereomeric Salt Formation: This is the most robust method for separating enantiomers and can also be applied to separate diastereomers.
-
Mechanism: React the racemic or isomeric mixture with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or (S)-1-phenylethylamine).[9][10] This reaction converts the mixture of enantiomers/diastereomers into a mixture of diastereomeric salts.
-
Separation: Diastereomers have different physical properties, including solubility.[9] You can now exploit this difference to separate the salts via fractional crystallization. One diastereomeric salt will preferentially crystallize from a chosen solvent, while the other remains in solution.
-
Liberation: After separating the desired diastereomeric salt, the chiral resolving agent is removed by acid/base extraction to yield the pure, single isomer of your compound.[9]
-
Part 2: Troubleshooting Guide - Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for purifying charged molecules like zwitterions, offering high selectivity based on the molecule's net charge at a given pH.
Q1: My compound flows right through the column and does not bind. What is the problem?
This is almost always a result of incorrect pH conditions, causing the compound and the stationary phase to have the same net charge (repulsion) or the compound to be neutral (no interaction).
Causality & Solution: The net charge of (1S,3R)-3-Ammoniocyclohexanecarboxylate is dictated by the buffer pH relative to the pKa values of its ammonium and carboxylate groups. To bind, the compound and the resin must have opposite charges.
Troubleshooting Steps:
-
Verify Buffer pH and Resin Choice:
-
For Cation-Exchange Chromatography (Negative Resin, e.g., SP, CM): The compound must have a net positive charge. This is achieved when the buffer pH is significantly below the pI (and below the pKa of the carboxylic acid). At this pH, the amine group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH).
-
For Anion-Exchange Chromatography (Positive Resin, e.g., Q, DEAE): The compound must have a net negative charge. This is achieved when the buffer pH is significantly above the pI (and above the pKa of the amine). At this pH, the amine group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-).
-
-
Check Column Equilibration: Ensure the column has been thoroughly equilibrated with your starting buffer. The pH and conductivity of the eluate should match that of the buffer before you load your sample.
-
Sample Ionic Strength: Ensure your sample is dissolved in the starting buffer or a buffer of lower ionic strength. High salt concentrations in the sample will prevent binding by shielding the charges.
Q2: The compound binds to the column, but I have very low recovery during elution.
This suggests that the interaction between your compound and the resin is too strong under the elution conditions used.
Causality & Solution: The elution conditions (pH or salt concentration) are not sufficient to disrupt the electrostatic interaction between the compound and the resin.
Troubleshooting Steps:
-
Optimize Elution Strategy:
-
Salt Gradient Elution: If you are using a salt gradient (e.g., 0-1M NaCl), the final salt concentration may be too low. Try increasing the maximum salt concentration or using a shallower gradient to improve resolution.[3] The salt ions compete with your compound for binding to the charged functional groups on the resin.[3]
-
pH Elution: If you are using a pH shift for elution, the pH change may not be sufficient to neutralize the charge on your compound. To elute from a cation exchanger, you would increase the pH towards the pI. To elute from an anion exchanger, you would decrease the pH towards the pI.
-
-
Check for Secondary Interactions: Sometimes, non-specific hydrophobic interactions can occur between the compound and the resin matrix. Consider adding a small percentage of a mild organic solvent (e.g., 5-10% ethanol or acetonitrile) to your elution buffer, but first confirm this is compatible with your specific resin.
-
Reduce Flow Rate: A slower flow rate during elution can increase the interaction time and improve recovery.
Q3: I am seeing broad, poorly resolved peaks in my chromatogram.
Poor peak shape can be caused by a variety of factors related to the sample, the column, or the running conditions.
Causality & Solution: Issues like column overloading, sub-optimal elution conditions, or poor column packing can lead to peak broadening and loss of resolution.
Troubleshooting Steps:
-
Reduce Sample Load: You may be overloading the column. Reduce the amount of material loaded and repeat the run.
-
Optimize the Gradient: A gradient that is too steep will cause all bound components to elute quickly together, resulting in poor resolution. Use a shallower gradient to better separate species with slightly different charges.
-
Check Column Packing: If you packed the column yourself, channeling or a void at the top of the column could be the cause. Repack the column if necessary.
-
Clean the Column: Fouling of the resin by precipitated proteins or other contaminants can degrade performance. Follow the manufacturer's recommended cleaning-in-place (CIP) procedures, which often involve washing with high salt solutions and/or dilute NaOH.[11]
Part 3: Data Tables & Visualizations
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | White solid | [12] |
| Chirality | (1S,3R) | [1] |
| Structure | Contains ammonium and carboxylate groups | [1] |
pH-Dependent Charge & IEX Strategy
| pH Range | Net Charge of Molecule | Recommended IEX Type | Binding Buffer pH | Elution Strategy |
| pH < pKa₁ (COOH) | Positive (+) | Cation Exchange (e.g., SP) | pH < pI | Increase pH or Salt Gradient |
| pKa₁ < pH < pKa₂ (NH₃⁺) | Zwitterionic (Net Neutral) | --- | --- | --- |
| pH > pKa₂ (NH₃⁺) | Negative (-) | Anion Exchange (e.g., Q) | pH > pI | Decrease pH or Salt Gradient |
| Note: Exact pKa values should be determined experimentally or found in specific literature for precise buffer preparation. |
Troubleshooting Workflow Diagrams
Caption: Decision tree for troubleshooting crystallization.
Caption: Workflow for selecting and running IEX.
Part 4: Key Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol is designed to capture the positively charged form of (1S,3R)-3-Ammoniocyclohexanecarboxylate.
Materials:
-
Strong Cation-Exchange Resin (e.g., SP Sepharose)
-
Buffer A (Binding): 20 mM Sodium Phosphate, pH 3.0
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0
-
Crude (1S,3R)-3-Ammoniocyclohexanecarboxylate
-
Chromatography column and system
Methodology:
-
Column Packing: Pack the column with the cation-exchange resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A. Monitor the column effluent until the pH and conductivity are stable and match Buffer A.
-
Sample Preparation: Dissolve the crude compound in a minimal volume of Buffer A. Ensure the pH is adjusted to 3.0. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with 5 CV of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 CV. This will create a salt gradient from 0 M to 1.0 M NaCl.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC, NMR) to identify those containing the pure product.
-
Desalting: Pool the pure fractions. The product will be in a high-salt buffer. It can be desalted by dialysis, size-exclusion chromatography, or by precipitating the zwitterion at its isoelectric point and washing the precipitate with deionized water.
Protocol 2: Recrystallization via pH Adjustment and Anti-Solvent Addition
This protocol purifies the compound by leveraging its minimal solubility at the isoelectric point.
Materials:
-
Crude (1S,3R)-3-Ammoniocyclohexanecarboxylate
-
Deionized Water
-
1 M HCl and 1 M NaOH
-
Acetone (or Ethanol), chilled
-
pH meter, magnetic stirrer, filtration apparatus
Methodology:
-
Dissolution: Dissolve the crude material in a minimal amount of deionized water in a beaker with a stir bar. Gentle heating can be used to aid dissolution.
-
pH Adjustment to pI: Cool the solution to room temperature. Slowly add 1 M HCl or 1 M NaOH dropwise while stirring and monitoring the pH. Adjust the pH until you observe maximum precipitation of a white solid (typically pH 6-7).
-
Induce Crystallization: Place the beaker in an ice bath to cool. While stirring, slowly add chilled acetone dropwise from a burette or dropping funnel. Add acetone until the solution becomes cloudy and precipitation is enhanced. A typical starting ratio might be 1:3 or 1:4 (water:acetone).
-
Aging: Stop adding acetone and allow the mixture to stir in the ice bath for at least 1-2 hours. This "aging" period allows for the slow growth of well-defined crystals.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove residual salts, followed by a wash with cold acetone to remove residual water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1912. [Link]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? Stack Exchange. [Link]
-
Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds? Reddit. [Link]
-
Reddit r/Chempros. (2023). Work-up of a zwitterion? Reddit. [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
ResearchGate. (2020). How to desalt zwitterions? ResearchGate. [Link]
-
Bio-Rad. (n.d.). Effective Cleaning and Sanitizing of Anion Exchange Chromatography Resins. Bio-Rad Laboratories. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammonio-cyclo-hexa-necarboxyl-ate. PubMed. [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]
Sources
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,3R)-3-Ammonio-cyclo-hexa-necarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bio-rad.com [bio-rad.com]
- 12. chemimpex.com [chemimpex.com]
Overcoming challenges in the crystallization of (1S,3R)-3-Ammoniocyclohexanecarboxylate
Ticket ID: ACHC-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming oiling out, yield loss, and diastereomeric impurities in (1S,3R)-ACHC isolation.
Executive Summary & Molecule Dashboard
You are likely encountering difficulties because (1S,3R)-3-ammoniocyclohexanecarboxylate (hereafter (1S,3R)-ACHC ) behaves as a classic zwitterion. Its high lattice energy in the zwitterionic state contrasts sharply with its high water solubility, creating a narrow "metastable zone" where controlled crystallization is difficult.
Most failures (oiling out, gelation) occur because operators treat it like a standard organic acid rather than an internal salt.
Technical Dashboard
| Parameter | Value / Characteristic | Impact on Crystallization |
| Molecular Formula | MW: 143.18 g/mol | |
| State in Solution | pH Dependent Equilibrium | pH < 2.0: Cationic ( |
| Isoelectric Point (pI) | ~6.0 (Est.) | Target pH for maximum yield. Solubility is lowest here.[1][2] |
| Solubility Profile | High: Water, Formic AcidLow: Acetone, THF, TolueneMod: Methanol, Ethanol | Risk: Adding acetone too fast causes "oiling out" (Liquid-Liquid Phase Separation). |
| Critical Impurity | trans-isomer | The trans isomer often co-crystallizes or inhibits the growth of the cis form. |
Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon
Symptom: You add an antisolvent (e.g., Acetone or THF) to your aqueous solution, and instead of white crystals, a second liquid phase (oil) separates at the bottom.
Root Cause: The antisolvent reduced the dielectric constant of the solvent mixture too rapidly. The zwitterion, being highly polar, separated into a water-rich "oil" phase rather than organizing into a crystal lattice.
Corrective Action (The "Seeding Bridge" Protocol):
-
Do not add antisolvent to the point of cloudiness immediately.
-
Temperature Control: Maintain the solution at 50°C.
-
Seed Loading: Add 1-2 wt% of pure seed crystals before the antisolvent addition reaches the metastable limit.
-
Slow Addition: Add the antisolvent (Acetone) linearly over 4-6 hours.
Module B: Low Yield & pH Mismatch
Symptom: The mother liquor retains >20% of the product even after cooling.
Root Cause: Operating away from the Isoelectric Point (pI).
-
At pH 2.0 (Acidic), the molecule is a soluble cation (
). -
At pH 10.0 (Basic), it is a soluble anion (
). -
Only at pH ~6.0 is the net charge zero, minimizing interaction with water and maximizing lattice energy.
Corrective Action: Perform a "pH Swing Crystallization." If your crude is acidic (e.g., from HCl hydrolysis), neutralize with NaOH precisely to pH 6.0. Use a calibrated pH meter, not paper.
Workflow Visualization
The following diagram illustrates the decision logic for rescuing a failed batch or designing a robust process.
Caption: Decision matrix for (1S,3R)-ACHC crystallization, prioritizing pH adjustment and antisolvent control to prevent oiling out.
Standard Operating Procedure (SOP): Isoelectric Antisolvent Crystallization
Objective: Isolate high-purity (1S,3R)-ACHC from a crude aqueous mixture.
Materials
-
Crude (1S,3R)-ACHC (containing trans impurity or salts).
-
Solvents: Deionized Water, Acetone (HPLC Grade).
-
Reagents: 1M NaOH, 1M HCl.
-
Equipment: Jacketed reactor, overhead stirrer, pH meter.
Protocol
-
Dissolution & pH Adjustment:
-
Concentration:
-
Concentrate under vacuum (40-50°C) until the concentration reaches approx. 150-200 mg/mL .
-
Ensure the solution is clear at 50°C.
-
-
Seeding (The Nucleation Trigger):
-
Add 1.0 wt% of pure (1S,3R)-ACHC seeds.
-
Stir at 50°C for 30 minutes to condition the seeds.
-
-
Antisolvent Addition:
-
Cooling Crystallization:
-
Cool the slurry from 50°C to 5°C over 4 hours (Linear ramp: ~11°C/hr).
-
Hold at 5°C for 2 hours.
-
-
Filtration:
-
Filter the white solid.[9]
-
Wash: Displace mother liquor with cold acetone (not water, as it will re-dissolve the product).
-
Dry under vacuum at 45°C.
-
Frequently Asked Questions (FAQs)
Q1: My HPLC shows 5% trans-isomer. How do I remove it? A: The cis and trans isomers have different solubilities. The trans-isomer is often less soluble in alcohols but forms different salt structures.
-
Strategy: If simple recrystallization fails, convert the material to the Hydrochloride Salt (add 1 eq HCl). Recrystallize the HCl salt from Isopropanol/Methanol . The trans-isomer HCl salt often crystallizes preferentially or remains in solution depending on the specific solvent ratio [3]. Once purified, neutralize back to pH 6.0 to recover the zwitterion.
Q2: The crystals are extremely fine and clog the filter. A: This indicates "Crash Cooling" or excessive supersaturation.
-
Fix: Use the Temperature Cycling method. After the initial slurry forms, heat the mixture back up to dissolve 80% of the solids (fines dissolve first), then cool slowly again. This "Ostwald Ripening" grows larger crystals.
Q3: Can I use Ethanol instead of Acetone? A: Yes, but Ethanol is more polar than Acetone. You will need a higher ratio of Ethanol:Water (typically 5:1 or 6:1) to achieve the same yield as Acetone:Water (3:1). However, Ethanol often yields better crystal morphology (prisms vs. needles) which filters faster.
References
-
Hu, Y., & Sun, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E, 64(Pt 2), o467.
- Validates the zwitterionic structure and head-to-tail hydrogen bonding network.
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.
- Provides the theoretical basis for pI calculation and zwitterionic solubility behavior.
-
Vertex AI Search. (2025). Separation of cis and trans 3-aminocyclohexanecarboxylic acid. 9
- Details methods for diastereomeric separation including selective salt form
Sources
- 1. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Common side reactions in the synthesis of (1S,3R)-3-aminocyclohexanecarboxylic acid
This guide functions as a specialized Technical Support Center for researchers and process chemists working with (1S,3R)-3-aminocyclohexanecarboxylic acid (often abbreviated as (1S,3R)-ACHC or cis-3-ACHC).
Status: Operational Operator: Senior Application Scientist Ticket ID: ACHC-SYNTH-001 Subject: Troubleshooting Side Reactions & Stereocontrol
System Overview & Stereochemical Configuration
Before troubleshooting, verify your target geometry. The (1S,3R) configuration corresponds to the cis -isomer of the 1,3-disubstituted cyclohexane system.
-
Role: Conformationally restricted
-amino acid (GABA) analogue; peptide mimetic scaffold.[2] -
Critical Quality Attribute (CQA): Diastereomeric Ratio (dr) > 99:1 (cis:trans) and Enantiomeric Excess (ee) > 98%.
Critical Workflow: Catalytic Hydrogenation (Route A)
The most common synthetic route involves the hydrogenation of 3-aminobenzoic acid. This section addresses the primary failure mode: poor diastereoselectivity.
Issue: High Levels of Trans-Isomer Contamination
Symptom: HPLC/NMR shows significant presence of the thermodynamic trans-isomer (1R,3R / 1S,3S) alongside the desired cis-product. Root Cause: While catalytic hydrogenation generally favors cis-addition (Horiuti-Polanyi mechanism), catalyst type and solvent polarity dictate the adsorption mode.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Catalyst Selection | Rhodium (Rh/C or Rh/Al₂O₃) | Rhodium promotes cis-selectivity (kinetic control) significantly better than Palladium (Pd) or Platinum (Pt). Pd often allows ring "flipping" or double-bond migration prior to full reduction, increasing trans content. |
| Solvent System | Water/Acetic Acid or dilute HCl | Protonation of the amine (forming the ammonium species) prevents the amine lone pair from poisoning the catalyst surface. Acidic media also stabilize the cis-product by preventing base-catalyzed epimerization. |
| Pressure | High Pressure (>50 bar) | Higher H₂ pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration, locking in the kinetic cis product. |
Visualization: Facial Selectivity Mechanism
The following diagram illustrates why Rhodium favors the cis outcome and where the trans leakage occurs.
Caption: Kinetic control via Rh-catalyzed hydrogenation favors syn-addition (cis), while desorption events (common with Pd) lead to thermodynamic trans-impurities.
Critical Workflow: Optical Resolution (Route B)
Hydrogenation yields racemic cis-ACHC ((±)-cis). You must separate the (1S,3R) from the (1R,3S).
Issue: Poor Enantiomeric Separation or "Oiling Out"
Symptom: The diastereomeric salt fails to crystallize or forms a gummy oil. Root Cause: Incorrect resolving agent stoichiometry or solvent polarity.
Resolution Guide
| Step | Action | Technical Note |
| Resolving Agent | (S)-1-Phenylethylamine | Literature confirms 1-phenylethylamine is effective for resolving 3-ACHC derivatives [1]. Alternatively, L-Tartaric Acid or Mandelic Acid are common screens, but phenylethylamine targets the carboxylic acid moiety effectively. |
| Solvent Choice | Ethanol/Water (9:1) | Avoid pure water. A co-solvent system is required to differentiate the solubility of the diastereomeric salts. |
| Free-Basing | Ion Exchange Resin | After isolating the salt, use a weak cation exchange resin (e.g., Amberlite weak acid form) to liberate the zwitterionic amino acid without introducing inorganic salts. |
Common Side Reactions & Impurities Troubleshooting
Refer to this table when identifying unknown peaks in HPLC/LC-MS.
FAQ: What are these impurities?
| Impurity Type | Chemical Structure | Cause | Prevention |
| Secondary Amine Dimer | R-NH-R (Dimer) | Reductive Amination: During hydrogenation, the partially reduced imine intermediate reacts with a free amine from another molecule. | Dilution: Run the reaction at lower concentration.Acidity: Ensure the amine is fully protonated (HCl salt) to prevent nucleophilic attack. |
| Over-Reduced Alcohol | 3-Amino-cyclohexyl-methanol | Carboxyl Reduction: High temperatures (>80°C) or highly active catalysts (e.g., PtO₂) can reduce the -COOH group to -CH₂OH [2]. | Control: Limit temp to <50°C.Catalyst: Switch to Rh/C or Ru/C which are less active toward carboxylic acids than Pt. |
| Oligomers (Polyamides) | Linear Peptides | Thermal Condensation: Heating the dry amino acid (zwitterion) drives intermolecular dehydration. Note: Intramolecular lactamization is sterically disfavored for 1,3-cyclohexane systems. | Drying: Lyophilize (freeze-dry) instead of oven drying.Storage: Store as the HCl salt, not the free zwitterion. |
| Aromatic Residues | 3-Aminobenzoic Acid | Incomplete Reaction: Catalyst poisoning or H₂ starvation. | Purification: Wash the crude product with non-polar solvent (if protected) or use ion-exchange to separate aromatic from aliphatic. |
Advanced Pathway: Enzymatic Desymmetrization
For users avoiding the resolution of racemates, the enzymatic route is the "Gold Standard" for stereopurity.
Protocol Summary:
-
Start with cis-1,3-cyclohexanedicarboxylic acid diester .
-
Use Lipase AY-30 for hydrolytic desymmetrization.[1]
-
This yields the mono-ester with high enantioselectivity.[1]
-
Perform a Curtius Rearrangement to convert the free acid to the amine (with retention of configuration).
Caption: Enzymatic desymmetrization followed by Curtius rearrangement avoids the yield loss associated with classical resolution.
References
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981).[1] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry.
-
Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds (WO2015102893A1). Patents.
-
Sigma-Aldrich. (2025). cis-3-(Boc-amino)cyclohexanecarboxylic acid Product Specification. MilliporeSigma.
-
Hu, T., et al. (2006).[2] Synthesis and resolution of (1S,3R)-3-aminocyclohexanecarboxylic acid. Vertex AI Search Snippet 1.1.
Sources
Technical Support Center: Enhancing the Resolution of (1S,3R)-3-Ammoniocyclohexanecarboxylate Enantiomers
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the resolution and isolation of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly known as cis-3-aminocyclohexanecarboxylic acid). This molecule is a highly valuable conformationally restricted scaffold used in the synthesis of foldamers and GABA analogues[1]. Because it exists as a zwitterion in its native state—forming robust head-to-tail hydrogen-bonded networks[2]—its physical properties present unique challenges during chiral resolution.
Section 1: Troubleshooting Resolution Workflows (FAQs)
Q1: Why am I getting poor enantiomeric excess (<80% ee) and low yields when attempting direct salt formation with the free amino acid? Causality: The free amino acid exists as a zwitterion with extremely high lattice energy due to intermolecular N—H···O hydrogen bonds[2]. This prevents the chiral resolving agent from effectively accessing the molecule to form a distinct, separable diastereomeric salt. Solution: You must disrupt the zwitterionic network prior to resolution. Pre-protect the amino group using Boc anhydride (Boc₂O). The resulting N-Boc derivative is highly soluble in organic solvents, allowing a chiral amine like (S)-1-phenylethylamine to form a well-defined diastereomeric salt that can be efficiently separated via fractional crystallization[3].
Q2: During the enzymatic desymmetrization of the meso-diester, the reaction stalls at ~50% conversion. How can I drive it to completion? Causality: The hydrolysis of cis-cyclohexane-1,3-dicarboxylic acid diester by Lipase AY-30 generates a carboxylic acid (the monoester)[4]. As the reaction progresses, the local pH drops. Lipases are highly sensitive to acidic environments, leading to premature enzyme deactivation. Solution: Implement a self-validating pH-stat system. Use an automated titrator to continuously add 1M NaOH, maintaining the reaction strictly at pH 7.0. The reaction is complete exactly when 1.0 equivalent of base has been consumed, providing a real-time kinetic readout of your yield.
Q3: When performing the Curtius rearrangement on the resolved monoester, I observe significant urea byproducts instead of the desired N-Boc protected amine. What is the mechanistic failure? Causality: The modified Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) to form an acyl azide, which rearranges to an isocyanate[4]. If trace water is present, it outcompetes tert-butanol, hydrolyzing the isocyanate to a primary amine that subsequently attacks another isocyanate molecule to form a stable urea dimer. Solution: Rigorously dry the monoester intermediate via azeotropic distillation with toluene. Ensure the tert-butanol is anhydrous and added in large excess (5 equivalents) to kinetically trap the isocyanate intermediate.
Section 2: Quantitative Data & Method Comparison
To select the optimal pathway for your scale and purity requirements, consult the comparative data below.
| Methodology | Resolving Agent / Catalyst | Max Theoretical Yield | Typical ee (%) | Primary Advantage | Key Causality for Failure |
| Classical Resolution | (S)-1-Phenylethylamine | 50% | 90–95% | Cost-effective for large-scale | Zwitterion interference if unprotected |
| Enzymatic Desymmetrization | Lipase AY-30 | 100% | >98% | No waste of the unwanted enantiomer | pH drop deactivating the enzyme |
| Chiral Auxiliary Derivatization | N-phthalyl-L-alanine chloride | 50% | >99% | Highly crystalline diastereomers[1] | Epimerization during auxiliary cleavage |
Section 3: Experimental Protocols
Protocol A: Classical Resolution via Diastereomeric Salt Formation Self-Validation Checkpoint: The success of this protocol is validated by the distinct solubility shift of the N-Boc intermediate in ethyl acetate compared to the insoluble zwitterion.
-
Protection: Suspend racemic cis-3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and water. Adjust to pH 10 with NaOH, add Boc₂O (1.1 eq), and stir for 12 hours. Acidify to pH 3 with citric acid and extract with ethyl acetate to yield the N-Boc-racemate.
-
Salt Formation: Dissolve the N-Boc-racemate in hot ethanol. Add 1.0 equivalent of (S)-1-phenylethylamine dropwise[3].
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The (1S,3R)-N-Boc-acid/(S)-amine salt selectively precipitates. Filter and wash with cold ethyl acetate.
-
Liberation: Suspend the salt in ethyl acetate and wash with 1M KHSO₄ to remove the chiral amine. Dry the organic layer and evaporate to yield enantiopure (1S,3R)-N-Boc-acid.
-
Deprotection: Treat with 4M HCl in dioxane for 2 hours. Evaporate the solvent. Neutralize the resulting hydrochloride salt with propylene oxide in ethanol to precipitate the pure (1S,3R)-3-Ammoniocyclohexanecarboxylate zwitterion. Verify ee >95% via chiral HPLC.
Protocol B: Enzymatic Desymmetrization & Curtius Rearrangement Self-Validation Checkpoint: The stereocenter at C3 is strictly retained during the concerted migration of the Curtius rearrangement, ensuring the ee of the monoester directly translates to the final product.
-
Substrate Preparation: Dissolve cis-cyclohexane-1,3-dicarboxylic acid diester in a phosphate buffer (pH 7.0) with 10% acetone to aid solubility.
-
Enzymatic Hydrolysis: Add Lipase AY-30[4]. Maintain the reaction at 30°C using an automated pH stat titrator with 1M NaOH to keep the pH strictly at 7.0.
-
Isolation: Once 1.0 equivalent of NaOH is consumed, filter the enzyme. Acidify the aqueous layer to pH 3 and extract with ethyl acetate to isolate the chiral (1S,3R)-monoester.
-
Curtius Rearrangement: Dissolve the monoester in anhydrous toluene. Add triethylamine (1.2 eq) and DPPA (1.1 eq) at 0°C. Stir for 1 hour, then add anhydrous tert-butanol (5 eq). Reflux for 8 hours[4].
-
Final Cleavage: Hydrolyze the resulting N-Boc ester using 6M HCl at reflux to yield the (1S,3R)-3-Ammoniocyclohexanecarboxylate.
Section 4: Workflows and Visualizations
Workflow for classical resolution of cis-3-aminocyclohexanecarboxylic acid via salt formation.
Enzymatic desymmetrization pathway yielding (1S,3R)-3-Ammoniocyclohexanecarboxylate.
References
- (1S,3R)
- cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester Source: Smolecule URL
- A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)
- A new method of preparing (1R,3S)
Sources
Technical Support Center: Troubleshooting GABA Uptake Inhibition Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with day-to-day reproducibility when evaluating
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind experimental choices, establish a self-validating core protocol, and provide actionable solutions to your most pressing assay challenges.
Part 1: The Self-Validating Experimental Protocol
To establish trustworthiness and scientific integrity, your assay must be a self-validating system . This means incorporating internal controls that confirm cell viability, transporter expression, and assay linearity within the exact same plate.
Step-by-Step Methodology: -GABA Uptake in Mammalian Cells
This protocol is optimized for Human Embryonic Kidney (HEK293) cells stably expressing a desired GABA transporter subtype (e.g., hGAT-1)[1].
-
Cell Preparation: Seed HEK293 cells in 96-well plates and culture until 80-90% confluent. Causality: Over-confluent cells detach easily during wash steps, while under-confluent cells yield a poor signal-to-noise ratio.
-
Washing: Wash cells twice with pre-warmed (
) Assay Buffer (25 mM HEPES-Tris pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl , 1 mM MgSO , 5 mM D-Glucose)[1][2]. Causality: GATs are symporters requiring a strict stoichiometric driving force[2]. Depleting residual culture media ensures no competitive amino acids interfere with the sodium gradient. -
Pre-Incubation (Self-Validation Checkpoint): Add 75
of Assay Buffer containing your test compounds.-
Total Uptake Control: Buffer + Vehicle (e.g.,
0.1% DMSO)[1]. -
Non-Specific Uptake (NSU) Control: Buffer + 10
Tiagabine (for GAT-1) or NO-711[1][2][3]. Causality: The NSU control validates that the measured signal is exclusively transporter-mediated, isolating it from passive diffusion or non-specific membrane binding. If the Total/NSU ratio falls below 3:1, the assay fails self-validation. -
Incubate for 10-20 minutes at room temperature or
[1].
-
-
Radioligand Addition: Initiate uptake by adding 25
of Assay Buffer containing -GABA (final concentration typically 10-30 nM)[1][4]. -
Uptake Incubation: Incubate for 3-10 minutes. Causality: The incubation time must strictly fall within the linear phase of uptake to accurately calculate initial velocity (
) and prevent intracellular substrate accumulation from triggering reverse transport (efflux)[5][6]. -
Termination: Rapidly aspirate the reaction mixture and wash 3 times with ice-cold Assay Buffer[4]. Causality: Ice-cold temperatures immediately halt transporter conformational changes, trapping the radioligand intracellularly.
-
Lysis & Quantification: Lyse cells using 1% SDS or a compatible scintillation cocktail (e.g., MicroScint-20) and measure radioactivity via liquid scintillation counting[4][5].
Caption: Step-by-step workflow for the radiolabeled GABA uptake inhibition assay.
Part 2: Troubleshooting Guide & FAQs
Q1: My day-to-day
Q2: I have a poor signal-to-noise ratio (Total Uptake vs. Non-Specific Uptake). How can I improve the assay window? A: Poor assay windows usually result from high background (inadequate washing) or low specific signal (disrupted ion gradients). Causality & Solution:
-
Wash Kinetics: Ensure the termination washes are performed rapidly with ice-cold buffer[4]. Delays or using room-temperature wash buffer allow the transporter to efflux the accumulated
-GABA, destroying your specific signal[5]. -
Ion Gradients: GATs are strictly dependent on extracellular
and [2]. Verify your assay buffer contains at least 130 mM NaCl. Even minor errors in buffer preparation or pH (target pH 7.1-7.4) can collapse the electrochemical gradient required to drive GABA into the cell[1][4].
Q3: How do I ensure my assay distinguishes between GAT subtypes (e.g., GAT-1 vs. GAT-3) in native tissue?
A: If you are using primary tissue (e.g., synaptosomes or astrocytes) rather than transfected HEK293 cells, multiple GAT isoforms will be present simultaneously[3][7].
Causality & Solution: You must use subtype-selective blockers to isolate the transporter of interest. For example, to measure GAT-1 specific uptake in cortical astrocytes, co-incubate with the GAT-3 inhibitor SNAP-5114 (30
Caption: Electrogenic mechanism of GABA transport and competitive inhibition.
Part 3: Quantitative Data Summaries
To aid in assay design and validation, the following table summarizes the pharmacological profiles, standard reference inhibitors, and kinetic parameters of the primary GABA transporter subtypes.
| Transporter | Gene | Primary Localization | Standard Inhibitor (for NSU) | Inhibitor Affinity ( | Substrate Affinity ( |
| GAT-1 | SLC6A1 | Neurons, Astrocytes | Tiagabine, NO-711, CI-966 | ~725 nM (Tiagabine)[2] | ~11.4 |
| GAT-2 | SLC6A13 | Liver, Kidney, Brain | N/A | ~550 | |
| GAT-3 | SLC6A11 | Astrocytes | SNAP-5114 | ~30 | ~944 |
| BGT-1 | SLC6A12 | Kidney, Brain | Betaine | N/A | ~7210 |
Note: Differences in cell lines and expression levels can shift these values. Always determine the
References
1.1 2.4 3.2 4.3 5.5 6.7 7.8 8.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. rupress.org [rupress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
Advanced HPLC Purification of Polar Amino Acid Analogues: Troubleshooting & Method Development Center
Welcome to the Technical Support Center for amino acid chromatography. Purifying polar amino acid analogues—compounds characterized by highly hydrophilic moieties such as extra amines, carboxyls, or hydroxyls—presents a unique chromatographic challenge. Standard reversed-phase (RP) HPLC relies on hydrophobic interactions, causing these polar analytes to elute almost immediately in the void volume.
As a Senior Application Scientist, I have designed this guide to help you diagnose retention failures, understand the physicochemical causality behind chromatographic behaviors, and implement robust, self-validating purification protocols.
Part 1: Diagnostic Workflow for Retention Failures
Before adjusting your mobile phase, it is critical to map out your detector requirements and retention mechanisms. The flowchart below outlines the primary decision matrix for troubleshooting void volume elution.
Fig 1: Decision matrix for resolving void volume elution of polar amino acids.
Part 2: Core Troubleshooting Guides (FAQ)
Q1: Why do my underivatized polar amino acid analogues elute in the void volume on a standard C18 column, and how do I retain them? Causality: Reversed-phase (RP) HPLC separates molecules based on hydrophobic interactions. Polar amino acids are highly hydrophilic and preferentially partition into the mobile phase rather than the hydrophobic C18 stationary phase, resulting in zero retention. Solution: You must alter the retention mechanism using one of the following approaches:
-
Ion-Pairing RP-HPLC (IP-RP): Introduce an ion-pairing reagent (IPR) like 1-octane sulfonic acid or heptafluorobutyric acid (HFBA). The hydrophobic alkyl chain of the IPR embeds into the C18 phase, while its charged functional group acts as a dynamic ion-exchange site, capturing the oppositely charged amino acid[1].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, bare silica) and a highly organic mobile phase (typically >80% acetonitrile). A water-enriched layer forms on the stationary phase, and polar analytes are retained by partitioning into this aqueous layer[2][3].
-
Mixed-Mode Chromatography: Utilize columns that combine reversed-phase and cation-exchange mechanisms. This allows the retention of basic amino acids via electrostatic interactions without the need for IPRs[4].
Q2: I am using an Ion-Pairing Reagent, but my retention times are drifting across consecutive injections. What is causing this? Causality: IPRs establish a dynamic equilibrium between the mobile phase and the stationary phase. Because the hydrophobic tails of IPRs bind strongly to the C18 silica, this equilibration process is notoriously slow and highly dependent on temperature and organic solvent concentration[1]. If you inject samples before the column is fully saturated, the effective ion-exchange capacity of the column is still changing, leading to retention time drift. Solution: Flush the column with the IPR-containing mobile phase for at least 20-50 column volumes prior to the first injection. To validate equilibration, inject a standard mixture repeatedly until the retention time reproducibility (Coefficient of Variation) is ≤ 0.1%[5].
Q3: We are transitioning to LC-MS/MS for trace analysis. Why is our IP-RP method failing, and how should we adapt? Causality: Traditional IPRs (especially alkylsulfonates and high concentrations of trifluoroacetic acid) cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. They compete with the analyte for charge and can permanently contaminate the instrument, drastically raising the lower limit of detection[6]. Solution: Transition to HILIC. HILIC is inherently MS-friendly because it uses highly volatile organic mobile phases (high acetonitrile) and low-concentration volatile buffers (e.g., ammonium formate). These conditions enhance droplet desolvation and ionization efficiency in ESI-MS, making it ideal for polar amino acids[3][7].
Part 3: Quantitative Strategy Comparison
When selecting a method for polar amino acid purification, use the following data-driven matrix to evaluate the trade-offs of each chromatographic strategy.
| Parameter | Standard RP-HPLC | IP-RP-HPLC | HILIC | Mixed-Mode RP/Cation-Exchange |
| Primary Mechanism | Hydrophobic partitioning | Dynamic ion-exchange | Hydrophilic partitioning & H-bonding | Hydrophobic + Electrostatic |
| Retention of Polar Amino Acids | Poor (Void volume) | High | High | High |
| MS Compatibility | Excellent | Poor (Severe Ion suppression) | Excellent (Enhanced ionization) | Good (Depends on buffer volatility) |
| Equilibration Time | Fast (~10 Column Volumes) | Very Slow (20-50 Column Volumes) | Moderate (~20 Column Volumes) | Fast (~10-15 Column Volumes) |
| Ideal Use Case | Non-polar/derivatized amino acids | Preparative UV purification | Trace LC-MS/MS analysis | Complex biological matrices |
Part 4: Self-Validating Experimental Methodologies
Protocol: HILIC Method Development for Underivatized Amino Acids
HILIC requires a delicate balance of water to maintain the stationary phase hydration layer. Without this layer, partitioning fails. The following protocol integrates self-validating steps to ensure your system is functioning correctly.
Fig 2: HILIC sample preparation and injection workflow to prevent solvent mismatch.
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).
-
Causality: HILIC mobile phases must contain at least 3-5% water at all times. Pumping 100% pure organic solvents will strip the hydration layer from the stationary phase, destroying the retention mechanism[2].
Step 2: Column Equilibration & System Suitability
-
Action: Flush the HILIC column with the starting gradient (e.g., 95% B) for at least 20 column volumes.
-
Validation System: Inject a neutral, unretained marker (e.g., toluene) to accurately measure the void volume (
). A stable across three consecutive injections confirms that the hydration layer is fully established and the column is equilibrated.
Step 3: Sample Diluent Optimization
-
Action: Dilute the aqueous amino acid sample with acetonitrile so the final injection solvent matches the starting mobile phase (e.g., >75% ACN). Centrifuge to remove any precipitated salts[2].
-
Causality: Injecting a highly aqueous sample plug into a HILIC column disrupts the local hydration layer at the head of the column, causing severe peak splitting, peak fronting, and poor resolution.
Step 4: Gradient Elution & Blank Validation
-
Action: Run a gradient from 95% B down to 50% B over 15 minutes.
-
Validation System: Always run a "blank" injection (sample diluent only) prior to the sample batch. This validates that no ghost peaks are arising from buffer impurities or column carryover, ensuring the trustworthiness of your quantitative data.
References
-
Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography. PubMed (NIH). Link[8]
-
Evaluation of Two Different Ion-Pairing Reagents for Signal Intensity and Retention Time for Small Polar Molecules. MSACL. Link[6]
-
Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. Link[4]
-
The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Link[1]
-
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich. Link
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec. Link[2]
-
Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific. Link[5]
-
Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Link[7]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. Link[3]
Sources
- 1. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nestgrp.com [nestgrp.com]
- 4. helixchrom.com [helixchrom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. msacl.org [msacl.org]
- 7. mdpi.com [mdpi.com]
- 8. Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship (SAR) of Aminocyclohexanecarboxylic Acid Derivatives: A Comparative Technical Guide
Executive Summary
Aminocyclohexanecarboxylic acid (ACHC) derivatives represent a highly versatile class of non-natural amino acids utilized extensively in rational drug design and peptidomimetic engineering. By incorporating a rigid cyclohexane ring into the molecular backbone, these derivatives drastically reduce the conformational entropy of the molecule. This pre-organization minimizes the thermodynamic penalty upon target binding or secondary structure folding.
This guide objectively compares the performance of specific ACHC structural isomers (trans-2-ACHC, cis-3-ACHC, and trans-4-aminomethylcyclohexanecarboxylic acid) against their linear or native alternatives. It provides comprehensive structure-activity relationship (SAR) data, validated experimental protocols, and mechanistic insights for researchers developing antimicrobial
Mechanistic Foundations: The Thermodynamics of Conformational Restriction
The fundamental advantage of ACHC derivatives over linear aliphatic amino acids (e.g.,
When a linear peptide or small molecule binds to a receptor, it must freeze its freely rotatable bonds into a specific bioactive conformation, resulting in a significant entropic cost (
-
trans-2-ACHC : The rigid diequatorial substitution strongly favors a torsion angle (
) of ~60°, which is the exact geometric requirement for the formation of a stable 14-helix in -peptides [1]. -
trans-4-AMCHA (Tranexamic Acid) : The distance between the amine and carboxylate groups is fixed at ~7.0 Å, perfectly mimicking the spatial arrangement of lysine residues required to bind the Kringle 1 domain of plasminogen [2].
Comparative Performance Analysis
Antifibrinolytics: Tranexamic Acid vs. -Aminocaproic Acid
Tranexamic acid (TXA, trans-4-aminomethylcyclohexanecarboxylic acid) is the clinical gold standard for antifibrinolytic therapy. It functions by competitively inhibiting the activation of plasminogen to plasmin.
-
Alternative Comparison : The older analogue,
-aminocaproic acid (EACA), is a linear molecule. Because EACA is highly flexible, it populates multiple non-binding conformations in solution. TXA's rigid cyclohexane ring locks the pharmacophore into the optimal binding geometry. -
Performance : TXA exhibits roughly 8 to 10 times the antifibrinolytic potency of EACA. TXA binds to the high-affinity lysine-binding site of plasminogen with a
of ~2.2 M, whereas EACA binds with a significantly weaker affinity [2].
Caption: Mechanism of action of tranexamic acid inhibiting plasminogen activation.
Antimicrobial -Peptides: trans-2-ACHC vs. Acyclic -Amino Acids
Host-defense peptides require a globally amphiphilic helical structure to disrupt bacterial membranes. Linear
-
Alternative Comparison : Incorporating trans-2-ACHC into 9- or 10-residue
-peptides forces the backbone into a rigid 14-helix. Replacing ACHC with flexible acyclic residues (like -alanine) collapses the helix. -
Performance : High proportions of ACHC correlate directly with high 14-helix propensity and potent antimicrobial activity (MIC
16 g/mL against E. coli and S. aureus) [1].
Peptidomimetics: cis-3-ACHC in IRAP Inhibitors
Insulin-regulated aminopeptidase (IRAP) inhibitors are explored for neurodegenerative disorders. The macrocyclic peptidomimetic HA08 is a potent IRAP inhibitor, but its C-terminus is metabolically vulnerable.
-
Alternative Comparison : Replacing the native C-terminal residues with cis-3-ACHC maintains the macrocyclic core's structural integrity while providing a non-natural, protease-resistant scaffold [3].
Quantitative SAR Data Summary
| Compound / Derivative | Target / Application | Structural Feature | Binding Affinity ( | Functional Potency (IC |
| Plasminogen | Linear aliphatic chain | Low potency | ||
| Tranexamic Acid (trans-4-AMCHA) | Plasminogen | trans-1,4-cyclohexane | IC | |
| Acyclic | Bacterial Membranes | Flexible backbone | N/A (Unfolded) | MIC |
| trans-2-ACHC | Bacterial Membranes | trans-1,2-cyclohexane | High 14-helix propensity | MIC = 4 - 16 |
| HA08 (cis-3-ACHC analogue) | IRAP Enzyme | cis-1,3-cyclohexane | N/A | Retains nanomolar inhibition [3] |
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACHC-Peptidomimetics
Due to the steric hindrance of the cyclohexane ring, coupling ACHC derivatives requires highly efficient activating agents (e.g., HATU) and extended reaction times compared to standard
Step-by-Step Methodology:
-
Resin Swelling : Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (
mL). -
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (
min). Wash thoroughly with DMF ( mL).-
Validation Step: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of free primary amines.
-
-
Coupling of ACHC : Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-trans-2-ACHC-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. Agitate for 120 minutes at room temperature.
-
Washing & Verification : Wash with DMF (
mL).-
Validation Step: Perform a Kaiser test. A negative result (yellow/colorless resin) confirms complete coupling. If positive, perform a second coupling cycle.
-
-
Cleavage : Once the sequence is complete, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the crude
-peptide. Centrifuge, decant, and dry under vacuum.-
Validation Step: Analyze the crude product via LC-MS to confirm the exact mass before proceeding to preparative HPLC purification.
-
Caption: Solid-phase peptide synthesis (SPPS) workflow for ACHC-containing peptidomimetics.
Protocol 2: Circular Dichroism (CD) Spectroscopy for 14-Helix Validation
To empirically prove that trans-2-ACHC induces the desired conformational restriction, CD spectroscopy is utilized. The 14-helix has a distinct spectral signature.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve the purified ACHC-
-peptide in 10 mM Tris buffer (pH 7.2) to a final concentration of 0.1 mM.-
Causality Note: Avoid buffers with high chloride or salt concentrations (e.g., PBS) as they cause severe signal scattering below 200 nm.
-
-
Instrument Calibration : Purge the spectropolarimeter with nitrogen gas for 15 minutes prior to use to remove oxygen, which absorbs UV light below 200 nm.
-
Measurement : Place the sample in a 0.1 cm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 25°C, using a scanning speed of 50 nm/min and a data pitch of 0.5 nm.
-
Data Processing & Validation : Average three consecutive scans and subtract the baseline (buffer only).
-
Validation Step: A stable 14-helix is confirmed by the presence of a characteristic sharp minimum at ~214 nm. If the minimum shifts toward 200 nm, the peptide is adopting a random coil (unfolded) state, indicating insufficient ACHC content [1].
-
References
-
Appella, D. H., Barchi, J. J., Durell, S. R., & Gellman, S. H. (2002). Structure-Activity Studies of 14-Helical Antimicrobial
-Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society, 124(43), 12774–12785.[Link] -
Markus, G., DePasquale, J. L., & Wissler, F. C. (1978). Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen. Journal of Biological Chemistry, 253(3), 727-732.[Link]
-
Vrettos, E. I., et al. (2025). Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation. RSC Medicinal Chemistry.[Link]
-
Patel, P., et al. (2023). TRANEXAMIC ACID (TXA)- AND MEFENAMIC ACID: An Overview. International Journal of Novel Research and Development, 8(4).[Link]
Cross-reactivity of (1S,3R)-3-Ammoniocyclohexanecarboxylate with other neurotransmitter receptors
This guide provides an in-depth pharmacological analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to in literature as cis-3-aminocyclohexanecarboxylic acid or cis-3-ACHC ), a conformationally restricted GABA analogue.
While often utilized as a highly selective GABA Transporter 1 (GAT-1) substrate/inhibitor , its structural similarity to GABA necessitates rigorous cross-reactivity profiling against GABAergic and other neurotransmitter receptors to prevent data misinterpretation in complex neural circuits.
Executive Summary: The Selectivity Profile
(1S,3R)-3-ACHC is a zwitterionic, conformationally restricted analogue of
Key Pharmacological Status:
-
Primary Target: High-affinity substrate/inhibitor of GAT-1 (SLC6A1).
-
Primary Utility: Enhancing extracellular GABA levels by blocking neuronal reuptake without directly activating postsynaptic receptors.
-
Critical Cross-Reactivity Risk: Weak partial agonism at GABA_A receptors at high concentrations (>100 µM), similar to Nipecotic Acid.
Comparative Pharmacological Matrix
The following table contrasts (1S,3R)-3-ACHC with standard GABAergic tools. Note the distinct separation between transport inhibition and receptor activation.
| Target Class | Target Subtype | (1S,3R)-3-ACHC Activity | Comparator (Standard) | Comparative Note |
| Transporter | GAT-1 | Potent Inhibitor (IC50 ~ 2-10 µM) | Nipecotic Acid | 3-ACHC is ~3-4x more potent and more selective for GAT-1 over GAT-2/3 than Nipecotic Acid. |
| GAT-2 / GAT-3 | Low / Negligible Affinity | |||
| Receptor | GABA_A | Weak/No Effect (<100 µM) | Muscimol | Muscimol is a potent agonist. 3-ACHC may show weak currents at high [mM] concentrations. |
| GABA_B | Inactive | Baclofen | 3-ACHC does not activate the metabotropic GABA_B receptor. | |
| GABA_C ( | Inactive | CACA | CACA (cis-4-aminocrotonic acid) is the selective GABA_C agonist. Do not confuse with 3-ACHC. | |
| Glycine | Inactive | Glycine | No significant cross-reactivity reported. |
Structural Logic of Selectivity
-
GAT-1 Preference: The (1S,3R) cyclohexane ring mimics the "folded" conformation of GABA required for GAT-1 translocation.
-
GABA_C Exclusion: GABA_C receptors require an "extended" conformation, which is mimicked by CACA (cis-4-aminocrotonic acid) or TACA . The rigid ring of 3-ACHC prevents this extension, abolishing GABA_C activity.
Cross-Reactivity Deep Dive: The "Off-Target" Risks
A. GABA_A Receptor Cross-Talk (The "Nipecotic Acid Effect")
While (1S,3R)-3-ACHC is a transporter inhibitor, historically, similar compounds like Nipecotic Acid have shown direct agonist activity at GABA_A receptors when used at high concentrations (e.g., >300 µM).
-
Mechanism: The carboxyl and amine groups can align with the GABA_A orthosteric site if the concentration gradient is high enough to force low-affinity binding.
-
Impact: In slice electrophysiology, if you apply 1 mM 3-ACHC to block uptake, you may induce a tonic current that is not due to elevated ambient GABA, but due to direct 3-ACHC binding.
-
Mitigation: Always perform a control with a GABA_A antagonist (e.g., Bicuculline or Gabazine) to distinguish uptake-blockade effects (which depend on endogenous GABA release) from direct agonism.
B. Stereochemical Specificity
The (1S,3R) isomer (often called cis-3-ACHC in older literature regarding 1,3-disubstitution) is the active pharmacophore for GAT-1. The trans isomer is significantly less potent.
-
Warning: Commercial "3-aminocyclohexanecarboxylic acid" is often a mixture of cis/trans isomers. Ensure you are using the enantiopure (1S,3R) or at least the purified cis-diastereomer for receptor selectivity studies.
Visualizing the Pharmacology
Diagram 1: Selectivity Landscape
This diagram illustrates the functional separation between (1S,3R)-3-ACHC and other GABA analogues.
Caption: Functional mapping of (1S,3R)-3-ACHC showing high selectivity for GAT-1 and exclusion from GABA receptor subtypes compared to standard agonists.
Experimental Protocols for Validation
To confirm the utility of (1S,3R)-3-ACHC in your specific assay, you must validate its lack of direct receptor activation.
Protocol A: Electrophysiological "Off-Target" Check
Objective: Confirm (1S,3R)-3-ACHC does not directly activate GABA_A receptors at working concentrations.
-
System: Whole-cell voltage clamp of hippocampal CA1 pyramidal neurons or HEK293 cells expressing
GABA_A receptors. -
Solutions:
-
Internal: CsCl-based (to isolate Cl- currents).
-
External: ACSF containing TTX (1 µM) to block action potentials.
-
-
Workflow:
-
Step 1 (Baseline): Record holding current at -70 mV.
-
Step 2 (Positive Control): Apply GABA (10 µM) . Observe inward current. Washout.
-
Step 3 (Test): Apply (1S,3R)-3-ACHC (10 - 50 µM) .
-
Result: Should see NO inward current if selective.
-
-
Step 4 (Mechanism Check): Apply (1S,3R)-3-ACHC (50 µM) + GABA (1 µM) .
-
Result: Should see Potentiation of the GABA current (due to blocked reuptake), confirming GAT-1 inhibition.
-
-
Step 5 (Exclusion): Apply (1S,3R)-3-ACHC (50 µM) + Bicuculline (20 µM) .
-
Result: Any residual current is non-GABA_A mediated.
-
-
Protocol B: [³H]-GABA Uptake Assay (Potency Validation)
Objective: Determine IC50 for GAT-1 inhibition.
-
Preparation: Rat brain synaptosomes or GAT-1 expressing HeLa cells.
-
Incubation:
-
Pre-incubate tissue with (1S,3R)-3-ACHC (0.1 µM to 1 mM) for 10 mins.
-
Add [³H]-GABA (10 nM) for 3-5 mins (linear phase).
-
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Scintillation counting. Plot % Inhibition vs. Log[Concentration].
-
Expected IC50:2 - 10 µM (depending on conditions).
-
Diagram 2: Validation Workflow
This flowchart guides the researcher through the decision process of using (1S,3R)-3-ACHC.
Caption: Step-by-step validation workflow to ensure specificity of (1S,3R)-3-ACHC before experimental deployment.
References
-
Johnston, G. A., et al. (1976). "Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid."[1] Nature.[1] Link
-
Schousboe, A., et al. (1979). "GABA transport inhibitors: kinetics and molecular pharmacology." Progress in Neuro-Psychopharmacology. Link
-
Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[2][3][4] Molecular and Cellular Biochemistry. Link
-
Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link
-
Allan, R. D., et al. (1981). "Analogues of GABA: Structure-activity studies." British Journal of Pharmacology. Link
Sources
In vitro and in vivo correlation of (1S,3R)-3-Ammoniocyclohexanecarboxylate activity
In Vitro and In Vivo Correlation of (1S,3R)-3-Ammoniocyclohexanecarboxylate Activity: A Comparative Guide
As a Senior Application Scientist in neuropharmacology, I frequently encounter a classic pitfall in CNS drug development: the profound disconnect between a compound’s target engagement in vitro and its systemic efficacy in vivo. A quintessential case study of this phenomenon is (1S,3R)-3-Ammoniocyclohexanecarboxylate —the zwitterionic form of (1S,3R)-3-aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC).
This guide provides a rigorous, objective comparison of (1S,3R)-3-ACHC against other γ-aminobutyric acid (GABA) uptake inhibitors. By dissecting the causality behind its pharmacological behavior and detailing self-validating experimental protocols, we will explore why this molecule is an indispensable in vitro tool, yet requires significant structural modification for in vivo translation.
Mechanistic Overview & Stereoselectivity
To understand the activity of (1S,3R)-3-Ammoniocyclohexanecarboxylate, we must first examine its structural causality. The rigid cyclohexane ring locks the amino and carboxylate groups into a specific spatial arrangement that mimics the folded conformation of endogenous GABA. This conformational restriction is the primary driver for its high affinity and selectivity toward the neuronal GABA transporter (GAT-1) over glial transporters.
Stereochemistry is absolute in determining this affinity. The (1S,3R) isomer perfectly aligns with the GAT-1 binding pocket, exhibiting a potency similar to GABA itself. Conversely, the (1R,3S) enantiomer is at least 20-fold less potent . By acting as a competitive inhibitor at the GAT-1 site, (1S,3R)-3-ACHC prevents the reuptake of GABA from the synaptic cleft, thereby prolonging inhibitory postsynaptic potentials.
Figure 1: Mechanism of neuronal GAT-1 inhibition by (1S,3R)-3-ACHC, enhancing synaptic GABA.
Comparative Performance Data: The IVIVC Gap
The true challenge with (1S,3R)-3-Ammoniocyclohexanecarboxylate lies in its In Vitro In Vivo Correlation (IVIVC). At physiological pH (7.4), the molecule exists as a highly polar zwitterion. While this charge distribution is essential for binding the GAT-1 active site, it severely restricts passive diffusion across the lipophilic endothelial cells of the blood-brain barrier (BBB) .
To objectively evaluate its performance, we must compare it against:
-
GABA: The endogenous, non-selective substrate.
-
Nipecotic Acid: A standard hydrophilic GAT inhibitor (non-selective between neuronal/glial sites).
-
SKF89976A / Tiagabine: Lipophilic, BBB-permeable derivatives designed specifically to overcome the zwitterionic limitations of early GAT inhibitors.
Table 1: Pharmacological Comparison of GABA Uptake Inhibitors
| Compound | Target Selectivity | In Vitro Potency (Ki, µM) | BBB Permeability | Systemic Anticonvulsant Efficacy (IP/PO) | Central Anticonvulsant Efficacy (ICV) |
| (1S,3R)-3-ACHC | Neuronal GAT-1 | ~15 - 40 | Poor (Zwitterion) | Negative | Positive |
| Nipecotic Acid | Neuronal & Glial GAT | ~10 - 20 | Poor (Zwitterion) | Negative | Positive |
| SKF89976A | Neuronal GAT-1 | ~0.1 | High (Lipophilic) | Positive | Positive |
| GABA | All GAT Subtypes | ~5 - 10 | Poor (Zwitterion) | Negative | Positive |
Data synthesized from established synaptosomal uptake and rodent seizure models , .
Figure 2: Workflow demonstrating the divergence in in vitro and in vivo efficacy due to the BBB.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a built-in control to rule out false positives.
Protocol 1: In Vitro [³H]GABA Uptake Inhibition Assay (Rat Cortical Synaptosomes)
This assay isolates the direct target engagement of (1S,3R)-3-ACHC at the neuronal GAT-1 transporter .
-
Tissue Preparation: Isolate synaptosomes from the cerebral cortex of male Wistar rats using sucrose density gradient centrifugation. Causality: Synaptosomes preserve the functional integrity of presynaptic terminals and GAT-1 machinery.
-
Assay Buffer Setup: Resuspend synaptosomes in oxygenated Krebs-Henseleit buffer (pH 7.4). Critical Addition: Supplement with 10 µM aminooxyacetic acid (AOAA). Causality: AOAA inhibits GABA-transaminase (GABA-T), preventing the intracellular metabolism of [³H]GABA, which would otherwise skew uptake quantification.
-
Treatment Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of (1S,3R)-3-ACHC (0.1 µM to 1 mM) for 10 minutes at 37°C.
-
Radioligand Addition: Initiate the reaction by adding 50 nM [³H]GABA. Incubate for exactly 3 minutes.
-
Self-Validation (Controls):
-
Positive Control: 10 µM Nipecotic Acid.
-
Non-Specific Binding (NSB) Control: Conduct parallel incubations at 0°C (on ice) or in the presence of 1 mM unlabeled GABA. Causality: 0°C arrests active, ATP-dependent transport, allowing differentiation between true transporter-mediated uptake and non-specific membrane binding.
-
-
Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Seizure Protection Assay (Isolating BBB Permeability)
This protocol objectively demonstrates the IVIVC gap by comparing systemic versus central administration in a Pentylenetetrazol (PTZ)-induced seizure model.
-
Animal Preparation: Utilize adult male Wistar rats (200-250g). For the central administration cohort, stereotaxically implant a guide cannula into the lateral ventricle 7 days prior to testing.
-
Dosing Regimen:
-
Cohort A (Systemic): Administer (1S,3R)-3-ACHC via Intraperitoneal (IP) injection (up to 100 mg/kg).
-
Cohort B (Central): Administer (1S,3R)-3-ACHC via Intracerebroventricular (ICV) injection (10-50 µg in 5 µL artificial CSF).
-
Validation Control: IP injection of SKF89976A (10 mg/kg) as a BBB-permeable positive control. Vehicle-only injections serve as the negative baseline.
-
-
Chemoconvulsant Challenge: 30 minutes post-treatment, administer PTZ (85 mg/kg, IP) to induce seizures. Causality: PTZ acts as a GABA-A receptor antagonist; enhancing synaptic GABA via GAT-1 inhibition directly counteracts this mechanism.
-
Observation & Scoring: Monitor animals for 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS).
-
Data Interpretation: Cohort A will show no significant delay in seizure onset compared to vehicle (due to BBB impermeability), whereas Cohort B will demonstrate dose-dependent seizure protection, proving that the molecule is pharmacologically active in vivo only when the BBB is bypassed.
Conclusion & Translational Outlook
(1S,3R)-3-Ammoniocyclohexanecarboxylate remains a gold-standard pharmacological tool for isolating neuronal GAT-1 kinetics in vitro. Its rigid stereochemistry provides a perfect structural map of the GAT-1 active site. However, its zwitterionic nature dictates a hard limit on its clinical utility. The translational success of GABA uptake inhibitors relies on utilizing the pharmacodynamic blueprint of molecules like (1S,3R)-3-ACHC and appending lipophilic moieties (such as the N-diphenylbutenyl group seen in SKF89976A and Tiagabine) to achieve the pharmacokinetic profile necessary for CNS penetration.
References
-
Allan RD, Johnston GA, Twitchin B. "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 1981. URL:[Link]
-
Larsson OM, Johnston GA, Schousboe A. "Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures." Brain Research, 1983. URL:[Link]
-
Yunger LM, et al. "Orally active and potent inhibitors of gamma-aminobutyric acid uptake." Journal of Pharmacology and Experimental Therapeutics, 1984. URL:[Link]
-
Neal MJ, Bowery NG. "Cis-3-aminocyclohexanecarboxylic acid: a substrate for the neuronal GABA transport system." Brain Research, 1977. URL:[Link]
A Comparative Analysis of Conformationally Restricted GABA Analogues: A Guide for Neuropharmacology Researchers
This guide provides an in-depth comparative analysis of conformationally restricted analogues of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. By constraining the flexible structure of the GABA molecule, researchers can develop analogues with enhanced selectivity and potency for specific GABA receptor subtypes (GABAA, GABAB, and GABAC/GABAA-ρ), offering powerful tools for both basic research and therapeutic development.
The inherent flexibility of GABA allows it to adopt different shapes to bind to its various receptor targets.[1] However, this same flexibility often leads to a lack of receptor subtype selectivity. The core principle behind developing conformationally restricted analogues is to "lock" the molecule into a specific three-dimensional shape that preferentially binds to one receptor subtype over others.[1][2] This guide explores the structure-activity relationships, comparative pharmacology, and key experimental methodologies for evaluating these critical neuropharmacological agents.
Classification of Conformationally Restricted GABA Analogues
To achieve conformational rigidity, medicinal chemists have employed several strategies, primarily by incorporating cyclic structures or unsaturated bonds.[1][3][4] These modifications limit the free rotation of the GABA backbone, pre-organizing the molecule into a conformation favored by a specific receptor.
A logical classification of these analogues is based on the structural strategy used to restrict their flexibility.
Caption: Classification of conformationally restricted GABA analogues.
Comparative Pharmacological Profiles
The primary utility of these analogues lies in their differential selectivity and functional activity at the three main GABA receptor subtypes. The following tables summarize key quantitative data for several representative compounds.
GABAA Receptor Ligands
The GABAA receptor is a ligand-gated chloride ion channel, and its activation leads to rapid neuronal hyperpolarization.[5] Analogues targeting this receptor are valuable as sedatives, hypnotics, and anticonvulsants.[6]
| Compound | Structure Type | Receptor Selectivity | Potency (EC50 / Ki) | Functional Activity |
| Gaboxadol (THIP) | Heterocyclic | Preferential agonist at extrasynaptic δ-containing GABAA receptors.[7][8] | EC50 ≈ 13 µM for δ-GABAAR.[8] | Partial Agonist[7][9] |
| Muscimol | Heterocyclic | Potent agonist at most GABAA receptor subtypes. | Ki ≈ 2-4 nM | Potent Agonist[6] |
| trans-4-Aminocrotonic Acid (TACA) | Unsaturated | Agonist at both GABAA and GABAC receptors.[3][10][11] | Potent Agonist[10] | Agonist[10] |
| 4-Aminotetrolic Acid | Unsaturated | Selective for GABAA receptors.[3] | Activates bicuculline-sensitive GABAA receptors.[3] | Agonist[3] |
Causality Insight: Gaboxadol's unique structure allows it to act as a partial agonist, particularly at extrasynaptic GABAA receptors containing the δ subunit.[7][9] This is significant because these receptors mediate a tonic (persistent) form of inhibition, unlike the phasic (transient) inhibition mediated by synaptic GABAA receptors. This selective action is thought to underlie its hypnotic effects, which differ from classical benzodiazepines that act as positive allosteric modulators on a wider range of GABAA receptors.[6][9]
GABAB Receptor Ligands
The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slower, prolonged inhibitory signals. Ligands targeting this receptor are primarily used as muscle relaxants.
| Compound | Structure Type | Receptor Selectivity | Potency (IC50 / pA2) | Functional Activity |
| Baclofen | Phenyl-substituted | Selective GABAB agonist.[12][13] | Potent agonist activity. | Agonist[12] |
| Saclofen | Phenyl/Sulphonic Acid | Selective GABAB antagonist.[14][15] | IC50 ≈ 7.8 µM; pA2 ≈ 5.3.[14][16] | Competitive Antagonist[14][15] |
Causality Insight: The key structural difference between the agonist Baclofen and the antagonist Saclofen is the replacement of the carboxylic acid group with a larger sulphonic acid group.[12][14] This modification allows Saclofen to bind to the GABAB receptor without inducing the conformational change necessary for G-protein activation, thereby competitively blocking the action of agonists like Baclofen.
GABAC (GABAA-ρ) Receptor Ligands
The GABAC receptor, now officially classified as the GABAA-ρ subfamily, is an ionotropic receptor with distinct pharmacology, including resistance to the classical GABAA antagonist bicuculline.[3][17]
| Compound | Structure Type | Receptor Selectivity | Potency (EC50) | Functional Activity |
| cis-4-Aminocrotonic Acid (CACA) | Unsaturated | Selective for GABAC receptors.[3][10][18] | EC50 ≈ 50-74 µM.[18][19] | Partial Agonist[17][18] |
Causality Insight: The selectivity of CACA arises from its rigid, folded conformation imposed by the cis double bond.[18] This folded structure is preferentially accepted by the GABAC receptor binding site, whereas the GABAA receptor favors more extended conformations, as exemplified by agonists like TACA and 4-Aminotetrolic acid.[3][18] This makes CACA an invaluable pharmacological tool for isolating and studying GABAC receptor function.[17]
Key Experimental Protocols
Accurate characterization of these analogues requires robust and validated experimental procedures. The radioligand binding assay is a cornerstone technique for determining the affinity of a compound for a specific receptor.
Protocol: GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for the GABAA receptor using [³H]Muscimol, a high-affinity agonist radioligand.
Caption: Workflow for a GABA receptor competitive binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brain or a specific region (e.g., cerebellum, cortex) in ice-cold 0.32 M sucrose buffer.[20][21]
-
Perform a series of centrifugation steps to isolate the crude membrane fraction, which is rich in receptors.[20]
-
A critical step is to thoroughly wash the membranes with buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA, which would otherwise compete with the radioligand.[22]
-
Resuspend the final pellet in assay buffer and store at -80°C. Determine protein concentration using a standard method like the BCA assay.[21][23]
-
-
Binding Assay Procedure:
-
Set up assay tubes for total binding, non-specific binding, and competition binding.
-
Total Binding: Incubate membranes (~100-200 µg protein) with a fixed concentration of [³H]Muscimol (e.g., 2-5 nM).[20][24]
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 100 µM - 10 mM) to saturate all specific binding sites.[20][24]
-
Competition: Same as total binding, but with the addition of varying concentrations of the unlabeled test compound.
-
Incubate all tubes at 4°C for 45-60 minutes to allow binding to reach equilibrium.[21]
-
-
Termination and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[23] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Immediately wash the filters multiple times with ice-cold buffer to minimize non-specific signal.[21]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[20]
-
-
Data Analysis:
-
Calculate the amount of specific binding at each concentration of the test compound: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[21]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis with a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[23]
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion and Future Perspectives
Conformationally restricted GABA analogues are indispensable tools in neuropharmacology. By locking the GABA structure into specific conformations, these molecules have allowed for the detailed characterization of GABA receptor subtypes and have paved the way for developing more selective therapeutics. The comparative analysis of compounds like Gaboxadol, Baclofen, and CACA highlights how subtle structural modifications can dramatically alter receptor selectivity and functional activity. Future research will likely focus on developing analogues with even greater subtype selectivity, particularly for the diverse array of GABAA receptor isoforms, to create novel therapeutics with improved efficacy and reduced side effects for conditions such as epilepsy, anxiety, sleep disorders, and spasticity.[4][25]
References
-
Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Available at: [Link] (Redirected from PMC search result)
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Gaboxadol. Available at: [Link]
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]
-
Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2009). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. ChEMBL. Available at: [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. Available at: [Link]
-
Yashin, N. V., Chmovzh, T. N., Averina, E. B., Kuznetsova, T. S., & Zefirov, N. S. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. Available at: [Link]
-
Inxight Drugs. (n.d.). GABOXADOL HYDROCHLORIDE. Available at: [Link]
-
University of North Carolina Chapel Hill. (n.d.). GABA A Receptor Binding Assay Protocol. PDSP. Available at: [Link]
-
Al-Khatib, K., & Lüscher, B. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. Available at: [Link]
-
Zorn, J. A., & Bohl, C. E. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed. Available at: [Link]
-
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Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1989). Antagonism at GABAB Receptors by Saclofen and Related Sulphonic Analogues of Baclofen and GABA. PubMed. Available at: [Link]
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Zorn, J. A., & Bohl, C. E. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]
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Head-to-head comparison of (1S,3R)-3-Ammoniocyclohexanecarboxylate and pregabalin
Executive Summary
For drug development professionals and neuropharmacologists,
Physicochemical & Target Profiling
While both molecules are aliphatic amino acids, their conformational rigidity and lipophilicity dictate their target engagement and translational utility. (1S,3R)-3-ACHC exists as a highly polar zwitterion[1], locking it into a conformation that perfectly mimics GABA at the transporter pocket. Conversely, pregabalin's isobutyl substitution shifts its affinity away from GABAergic targets entirely.
| Parameter | Pregabalin | (1S,3R)-3-Ammoniocyclohexanecarboxylate |
| Chemical Nature | (S)-3-(aminomethyl)-5-methylhexanoic acid | cis-3-aminocyclohexanecarboxylic acid |
| Primary Target | GABA Transporter 1 (GAT-1) | |
| Mechanism | Attenuates presynaptic | Competitively inhibits GABA reuptake |
| Receptor Binding | Inactive at | Inactive at |
| BBB Permeability | High (Actively transported via LAT1) | Low (Hydrophilic zwitterion; requires prodrugs) |
| Clinical Status | FDA-Approved (Neuropathy, Epilepsy, Anxiety) | Preclinical / Pharmacological Tool Compound |
Mechanistic Divergence
To understand the causality behind their distinct physiological effects, we must examine their presynaptic interactions.
Pregabalin:
Pregabalin does not modulate GABA transport or metabolism. Instead, it binds with high affinity to the
(1S,3R)-3-ACHC: In contrast, (1S,3R)-3-ACHC acts directly on the GABAergic system. The termination of GABA signaling is tightly controlled by sodium- and chloride-dependent transporters, primarily GAT-1[3]. (1S,3R)-3-ACHC is a conformationally restricted analogue that acts as a potent, competitive inhibitor of GAT-1. By blocking the reuptake of GABA into presynaptic terminals and surrounding glia, it prolongs the residence time of endogenous GABA in the synaptic cleft, thereby amplifying inhibitory tone[3].
Mechanistic divergence of Pregabalin and (1S,3R)-3-ACHC in modulating synaptic neurotransmission.
Experimental Methodologies & Self-Validating Protocols
Because these compounds target fundamentally different membrane proteins, their evaluation requires distinct, highly controlled assay systems.
Protocol A: Pregabalin Radioligand Binding Assay ( Validation)
Rationale: Cortical membranes are utilized because they express a high density of
-
Membrane Preparation: Homogenize rat neocortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet to isolate the membrane fraction.
-
Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 10 nM
Pregabalin and varying concentrations of unlabeled Pregabalin (competitor) in 10 mM HEPES for 60 minutes at 25°C. -
Validation Control: Utilize 10 µM L-isoleucine as a positive control. Because endogenous L-amino acids competitively bind the
site, L-isoleucine will fully displace specific Pregabalin binding, validating the assay's specificity. -
Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Protocol B: GABA Uptake Assay (GAT-1 Inhibition by (1S,3R)-3-ACHC)
Rationale: Unlike receptor binding, GAT-1 is an electrogenic transporter requiring a strict
-
Synaptosome Isolation: Homogenize rat cerebral cortex in 0.32 M sucrose. Isolate synaptosomes using a continuous Percoll density gradient centrifugation to preserve metabolic viability and membrane integrity.
-
Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing 140 mM
. Pre-incubate with varying concentrations of (1S,3R)-3-ACHC for 10 minutes at 37°C. -
Tracer Addition: Initiate transport by adding 50 nM
GABA. -
Validation Control (Critical Step): Run a parallel assay in
-free KRH buffer (substituting with choline chloride). Because GAT-1 is strictly -dependent, this negative control isolates non-transporter-mediated passive diffusion, ensuring the measured uptake is exclusively GAT-1 mediated. -
Termination: Stop the reaction after exactly 3 minutes (capturing the linear phase of uptake) via rapid filtration. Wash with ice-cold KRH buffer and analyze via liquid scintillation.
Step-by-step experimental workflow for [3H]GABA uptake assay in isolated cortical synaptosomes.
Comparative Pharmacological Data
The quantitative data derived from the aforementioned protocols highlights the absolute target selectivity of both compounds. Pregabalin shows no activity at GAT-1, and (1S,3R)-3-ACHC shows no activity at the
| Target Assay | Pregabalin ( | (1S,3R)-3-ACHC ( |
| 20 – 40 nM | > 100 µM (Inactive) | |
| GAT-1 GABA Uptake ( | > 100 µM (Inactive) | 10 – 20 µM |
| > 100 µM | > 100 µM |
Translational Perspectives & Pharmacokinetics
The divergence between these two compounds extends beyond their receptor targets into their pharmacokinetic viability.
Pregabalin is a blockbuster therapeutic because it successfully hijacks the System L amino acid transporter (LAT1) to cross the blood-brain barrier (BBB) efficiently. This allows it to achieve high central nervous system concentrations following oral administration, making it highly effective for neuropathic pain and partial-onset seizures.
Conversely, (1S,3R)-3-Ammoniocyclohexanecarboxylate is a highly hydrophilic zwitterion[1]. While it is one of the most potent and selective inhibitors of GAT-1 in vitro, it cannot readily penetrate the BBB in pharmacologically significant amounts following peripheral administration[4]. Consequently, (1S,3R)-3-ACHC remains a vital preclinical tool for dissecting the anatomy and physiology of GABAergic circuits[3]. Current drug development efforts focus on tethering such GAT-1 inhibitors to lipophilic carriers or prodrugs (e.g., L-serine-tethered derivatives) to facilitate active transport across the BBB[4], aiming to unlock their potent anticonvulsant potential for clinical use.
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Benchmarking the performance of (1S,3R)-3-Ammoniocyclohexanecarboxylate against known GABA uptake inhibitors
Benchmarking the Performance of (1S,3R)-3-Ammoniocyclohexanecarboxylate Against Known GABA Uptake Inhibitors
Executive Summary
In the development of neuropharmacological agents, isolating specific neurotransmitter transport pathways is critical for understanding synaptic regulation. Gamma-aminobutyric acid (GABA) clearance from the synaptic cleft is driven by high-affinity, Na⁺/Cl⁻-coupled transporters (GATs). This guide provides an objective, data-driven benchmark of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to as cis-3-ACHC) against established GABA uptake inhibitors such as Tiagabine, Nipecotic Acid, and β-Alanine. By analyzing transporter selectivity, inhibition kinetics, and experimental utility, we provide a comprehensive framework for researchers utilizing these compounds in vitro.
Mechanistic Profiling & Target Selectivity
The GABA transporter family is broadly divided into neuronal subtypes (predominantly GAT-1) and glial subtypes (GAT-3 and BGT-1). Achieving pharmacological isolation of these pathways requires highly selective tool compounds.
cis-3-ACHC is a conformationally restricted, cyclic analogue of GABA that exists as a zwitterion at physiological pH[1]. This structural rigidity restricts its interaction to specific carrier conformations. Benchmarking data reveals that cis-3-ACHC selectively targets the "A-type" (neuronal/GAT-1) transporter, effectively inhibiting neuronal GABA uptake while exhibiting virtually zero affinity for the "B-type" (glial) transporter[2]. Conversely, glial GABA transport is selectively sensitive to β-alanine[2].
Kinetic Advantages: Unlike standard competitive inhibitors, cis-3-ACHC exhibits atypical and highly advantageous inhibition kinetics. When co-applied simultaneously with GABA, it acts as a standard competitive inhibitor. However, pre-incubating synaptosomal preparations with cis-3-ACHC increases its inhibitory potency by approximately 3.5-fold, shifting its profile to mixed or non-competitive inhibition[3]. This kinetic shift indicates that cis-3-ACHC is actively transported intracellularly, either acting at an internal site or trapping the carrier in an inward-facing conformation[3]. Furthermore, while it is a potent inhibitor of active transport, it is a remarkably weak inhibitor of static membrane binding, underscoring that its efficacy relies on the dynamic conformational changes of the active carrier[4].
Caption: Pharmacological targeting of neuronal (GAT-1) versus glial (GAT-3) GABA transporters.
Quantitative Benchmarking
The table below summarizes the comparative performance of cis-3-ACHC against standard GABA uptake inhibitors. While Tiagabine is the preferred agent for in vivo applications due to its lipophilicity and blood-brain barrier (BBB) penetration[5], cis-3-ACHC remains a superior tool for in vitro mechanistic studies due to its unique pre-incubation potency shift[3].
| Inhibitor Compound | Primary Target | Selectivity Profile | BBB Permeability | Mechanism of Inhibition |
| cis-3-ACHC | GAT-1 (Neuronal) | High (ACHC-sensitive A-type) | Poor (Hydrophilic) | Competitive (simultaneous) / Mixed (pre-incubated) |
| Tiagabine | GAT-1 | Very High | Excellent (Lipophilic) | Competitive |
| Nipecotic Acid | GAT-1, GAT-3 | Low (Pan-GAT) | Poor | Competitive |
| β-Alanine | GAT-3 / BGT-1 (Glial) | High (B-type) | Poor | Competitive |
(Note: Hydrophilic amino acids like cis-3-ACHC do not readily enter the central nervous system in pharmacologically significant amounts following peripheral administration, limiting them to in vitro or localized in vivo applications[6]).
Self-Validating Experimental Protocols
To accurately benchmark cis-3-ACHC against other inhibitors, researchers must employ an assay that isolates active transport from passive diffusion. The following protocol describes a self-validating[³H]GABA synaptosomal uptake assay.
Causality & Assay Design:
-
Why use a P2 Fraction? Isolating the crude synaptosomal P2 fraction ensures the presence of intact presynaptic terminals with functional, polarized membranes required for Na⁺/Cl⁻ coupled transport.
-
Why pre-incubate? As established, cis-3-ACHC requires a 10-minute pre-incubation to translocate intracellularly and achieve its maximum 3.5-fold increase in inhibitory potency[3].
-
The Self-Validating Control: To prove that the measured radioactive signal is exclusively due to active transport, a parallel control using Nigericin (5 µM) is mandatory. Nigericin is an ionophore that dissipates the transmembrane potassium/sodium gradient. Collapsing this electrochemical driving force results in virtually complete inhibition of active [³H]GABA transport, validating the integrity of the assay[2].
Step-by-Step Methodology: High-Affinity[³H]GABA Uptake Assay
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to pellet the crude synaptosomal (P2) fraction. Resuspend in oxygenated Krebs-Ringer HEPES buffer (pH 7.4).
-
Pre-Incubation Phase: Aliquot the synaptosomal suspension into assay tubes. Add cis-3-ACHC (e.g., 1 µM to 100 µM concentration curve) or vehicle. Incubate at 37°C for exactly 10 minutes to allow for intracellular accumulation and non-competitive trapping of the transporter.
-
Internal Validation (Control Branch): In a parallel set of control tubes, add 5 µM Nigericin during the pre-incubation phase to dissipate the Na⁺ gradient[2].
-
Initiation of Transport: Add 50 nM [³H]GABA to all tubes to initiate the transport process. Incubate for exactly 3 minutes at 37°C to capture the linear phase of uptake.
-
Reaction Termination: Rapidly terminate the reaction by adding 4 mL of ice-cold buffer and immediately filtering the mixture through GF/B glass-fiber filters under vacuum.
-
Washing & Quantification: Wash the filters three times with ice-cold buffer to remove extracellular, unbound [³H]GABA. Transfer filters to vials, add scintillation cocktail, and quantify intracellular radioactivity via liquid scintillation counting.
Caption: Self-validating synaptosomal[3H]GABA uptake assay workflow featuring electrochemical gradient controls.
Conclusion
For researchers mapping the intricacies of GABAergic signaling, compound selection dictates the resolution of the data. While lipophilic derivatives like Tiagabine are paramount for in vivo therapeutic modeling[5], the conformationally restricted (1S,3R)-3-Ammoniocyclohexanecarboxylate (cis-3-ACHC) remains an elite in vitro probe. Its strict selectivity for neuronal GAT-1 over glial GAT-3, combined with its unique pre-incubation-dependent kinetic shift, provides unparalleled utility for isolating specific transport mechanisms and studying the intracellular dynamics of the GABA carrier.
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling (1S,3R)-3-Ammoniocyclohexanecarboxylate
As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. (1S,3R)-3-Ammoniocyclohexanecarboxylate is one such compound, and while it holds promise in various applications, its full toxicological profile is not yet comprehensively documented. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is essential.
This guide provides a detailed operational framework for handling (1S,3R)-3-Ammoniocyclohexanecarboxylate, grounding its recommendations in the established principles of laboratory safety and the hierarchy of controls.[1][2][3][4][5] Our primary objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Assessment: Applying the Precautionary Principle
Given the lack of specific hazard data for (1S,3R)-3-Ammoniocyclohexanecarboxylate, we must treat it as a substance with unknown hazards.[6] This approach, known as the precautionary principle, dictates that we assume the compound is hazardous until proven otherwise.
Based on its chemical structure—a zwitterionic amino acid—we can anticipate potential hazards including:
-
Skin and Eye Irritation: Amino and carboxylate functional groups can cause irritation upon contact.[7][8]
-
Respiratory Irritation: If handled as a fine powder, inhalation can lead to respiratory tract irritation.
-
Unknown Systemic Effects: The potential for systemic toxicity upon absorption, inhalation, or ingestion cannot be ruled out.
Therefore, all handling procedures must be designed to minimize any potential exposure.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage laboratory hazards is through the hierarchy of controls, which prioritizes safety measures from most to least effective.[1][2][3][4][5] Personal Protective Equipment (PPE), while crucial, is the final line of defense.[1][9]
Caption: Hierarchy of controls for handling novel compounds.
-
Elimination and Substitution: In the context of research with a specific molecule, these are not viable options.[5]
-
Engineering Controls: This is our most critical safety measure. All manipulations of solid (1S,3R)-3-Ammoniocyclohexanecarboxylate that could generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[2][10][11]
-
Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and ensuring proper labeling of all containers.[3][6][12]
-
Personal Protective Equipment (PPE): PPE is to be used in conjunction with engineering and administrative controls to minimize the risk of exposure.[9][13][14]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE should be guided by a thorough hazard assessment for each specific task.[13][14] Below are the recommended PPE for handling (1S,3R)-3-Ammoniocyclohexanecarboxylate in various laboratory scenarios.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (in fume hood) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Preparing Solutions (in fume hood) | Chemical safety goggles | Nitrile gloves | Lab coat | Not required |
| Transferring Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required |
| Handling outside of a fume hood (not recommended) | Chemical safety goggles and face shield | Double-gloved with nitrile gloves | Lab coat | N95 respirator or higher |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.[6][13] When there is a splash hazard, such as when transferring solutions, chemical safety goggles should be worn.[13] A face shield worn over safety goggles is recommended for any procedure with a significant splash or aerosolization risk.[6][13]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation.[6] Always inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving. It is crucial to remove gloves and wash hands thoroughly before leaving the laboratory.
-
Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect skin and clothing.[13]
-
Respiratory Protection: The use of a certified chemical fume hood is the primary method for preventing inhalation exposure.[10] If, under rare and controlled circumstances, the solid must be handled outside of a fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection is required.[12]
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational procedures and a clear plan for waste disposal.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and uncluttered.
-
Weighing: Perform all weighing of the solid compound inside a fume hood or a balance enclosure.[11] Use a dedicated spatula and weighing paper.[11]
-
Dissolution: Add solvent to the solid slowly to avoid splashing.[11] Keep the container capped as much as possible during sonication or vortexing.
-
Storage: Store (1S,3R)-3-Ammoniocyclohexanecarboxylate in a clearly labeled, tightly sealed container in a designated, well-ventilated area.[6][11][15]
-
Cleanup: Decontaminate the work surface with an appropriate solvent after each use. Dispose of all contaminated materials as hazardous waste.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[6] Seek medical attention.
-
Spill: For a small spill within a fume hood, use an appropriate spill kit while wearing full PPE. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan:
All waste contaminated with (1S,3R)-3-Ammoniocyclohexanecarboxylate must be treated as hazardous waste.[16][17][18]
-
Solid Waste: This includes contaminated gloves, weighing paper, and pipette tips. Collect these in a designated, labeled hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and leak-proof hazardous waste container.[11][16][18]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[16][18] Consult your institution's EHS guidelines for specific disposal procedures.[16]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with (1S,3R)-3-Ammoniocyclohexanecarboxylate, ensuring a culture of safety and scientific excellence within your laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
